Sodium nitromalonaldehyde
Description
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Properties
IUPAC Name |
sodium;2-nitropropanedial;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCQHYLSWEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Nitromalonaldehyde
This technical guide provides a comprehensive overview of sodium nitromalonaldehyde (B3023284), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Chemical Identity and Properties
Sodium nitromalonaldehyde is an organic compound that exists in both anhydrous and monohydrate forms. The monohydrate is the more commonly supplied form.
CAS Number:
Synonyms: (1-Formyl-1-nitro-2-oxoethyl) sodium, 3-Hydroxy-2-nitro-2-propenal sodium salt, Sodium nitromalondialdehyde.[4]
The quantitative properties of this compound are summarized in the table below.
| Property | Anhydrous Form | Monohydrate Form |
| Molecular Formula | C₃H₂NNaO₄[1][4][5] | C₃H₂NNaO₄·H₂O[2] |
| Molecular Weight | 139.04 g/mol [1][4][5] | 157.06 g/mol [2] |
| Appearance | - | White crystalline solid[1][7], Pink or tan needles[8] |
| Melting Point | - | 120-124 °C[1] |
| Boiling Point | 257.1 °C at 760 mmHg[3] | - |
| Flash Point | 126.1 °C[1][3] | Not Applicable |
| Vapor Pressure | 0.00222 mmHg at 25 °C[1][3] | - |
| Solubility | Soluble in water and polar organic solvents[1][7] | Soluble in water and polar organic solvents[1][7] |
| Storage Temperature | 2-8 °C[5] | 2-8 °C |
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes severe skin burns and eye damage.[1][7] It is also classified as highly flammable and is reported to react violently with water.[1][7] Caution is advised as it may form explosive peroxides and is considered impact-sensitive and thermally unstable.[1][7][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a P3 respirator cartridge or N95 dust mask, should be worn when handling this compound.
-
Storage: Store in a cool, dry place, away from sources of ignition, at a temperature between 2-8°C.[5] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.
Experimental Protocols: Synthesis
A reliable method for the preparation of this compound monohydrate is documented in Organic Syntheses.[8] The procedure involves the reaction of mucobromic acid with sodium nitrite (B80452).
Materials:
-
2-liter three-necked round-bottomed flask
-
Thermometer, dropping funnel, mechanical stirrer, gas vent
-
Mucobromic acid (258 g, 1 mole)
-
Sodium nitrite (258 g, 3.74 moles)
-
95% Ethanol (B145695) (650 ml)
-
Water (350 ml)
-
Ice bath
Procedure:
-
Preparation of Sodium Nitrite Solution: In the flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir the mixture to ensure complete dissolution.
-
Preparation of Mucobromic Acid Solution: Dissolve 258 g of mucobromic acid in 250 ml of warm 95% ethanol.
-
Reaction: Transfer the mucobromic acid solution to the dropping funnel. Add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, turning the solution deep red and evolving gas.
-
Temperature Control: Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.
-
Stirring and Cooling: After the addition is complete, stir the mixture for an additional 10 minutes at the same temperature. Then, cool the mixture to 0–5°C in an ice bath, which will cause a fine, yellow precipitate to form.
-
Isolation of Crude Product: Collect the yellow precipitate on a pre-chilled Büchner funnel.
-
Recrystallization: Transfer the moist crude product to a 1-liter flask. Add a mixture of 400 ml of 95% ethanol and 100 ml of water and heat to boiling.
-
Purification: Filter the hot solution to remove any fine yellow solid impurities. Cool the clear red filtrate to 0–5°C to induce crystallization.
-
Final Product: Collect the recrystallized product, which appears as pink or tan needles, on a Büchner funnel and air-dry at room temperature. The expected yield is 57–65 g (36–41%).[8]
A simpler, alternative method involves the reaction of nitromalonaldehyde with sodium hydroxide, followed by filtration, crystallization, and drying.[1][7]
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. Nitromalonaldehyde Sodium | 34461-00-2 [chemnet.com]
- 4. 34461-00-2 CAS Manufactory [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. NITROMALONALDEHYDE SODIUM | 34461-00-2 [chemicalbook.com]
- 7. NITROMALONALDEHYDE SODIUM SALT [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis and Characterization of Sodium Nitromalonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium nitromalonaldehyde (B3023284) is a versatile C3 synthon utilized in the synthesis of a wide array of heterocyclic compounds, making it a valuable reagent in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective use in the laboratory.
Introduction
Sodium nitromalonaldehyde, also known as sodium 2-nitro-1,3-propanedial, exists as a stable, water-soluble solid, typically as the monohydrate. Its synthetic utility stems from the presence of two electrophilic aldehyde functionalities and a nucleophilic central carbon atom, allowing for a variety of condensation and substitution reactions. This guide details a well-established synthetic procedure and provides key characterization data to ensure the identity and purity of the compound.
Synthesis of this compound Monohydrate
A reliable method for the preparation of this compound monohydrate involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452) in an aqueous ethanol (B145695) solution.[1][2]
Experimental Protocol
Materials:
-
Mucobromic acid
-
Sodium nitrite
-
95% Ethanol
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas vent
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat the mixture with stirring to facilitate dissolution.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.
-
Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red with the evolution of gas.
-
Maintain the reaction temperature at 54 ± 1°C by intermittent cooling with an ice bath.
-
After the addition is complete, continue stirring for an additional 10 minutes at the same temperature.
-
Cool the reaction mixture to 0–5°C in an ice bath with continuous stirring. A fine, yellow precipitate will form.
-
Collect the crude product by vacuum filtration using a pre-chilled Büchner funnel.
-
Transfer the moist filter cake to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat the mixture to boiling.
-
Filter the hot solution to remove any insoluble yellow solids.
-
Cool the clear red filtrate to 0–5°C to induce crystallization.
-
Collect the recrystallized pink or tan needles of this compound monohydrate by vacuum filtration and air-dry at room temperature.
Yield: 57–65 g (36–41% theoretical yield).[1]
Synthesis Workflow
Proposed Reaction Mechanism
The reaction of mucobromic acid with sodium nitrite is complex. A plausible mechanism is proposed below, involving nucleophilic attack, rearrangement, and elimination steps.
Physicochemical Properties
A summary of the key physicochemical properties of this compound monohydrate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [3][4] |
| Molecular Weight | 157.06 g/mol | [4] |
| Appearance | Pink or tan needles | [1] |
| Melting Point | 120-124 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| CAS Number | 34461-00-2 | [4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5 | s | -CH=O |
Predicted ¹³C NMR Spectrum (D₂O):
| Chemical Shift (ppm) | Assignment |
| ~185 | C=O |
| ~120 | C-NO₂ |
Note: These are predicted chemical shifts and should be used as a reference. Experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching (water of hydration) |
| ~2850, ~2750 | C-H | Aldehydic C-H stretching |
| ~1700-1680 | C=O | Carbonyl stretching |
| ~1600-1550 | C=C | Enolate C=C stretching |
| ~1550, ~1350 | N-O | Asymmetric and symmetric NO₂ stretching |
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to n→π* and π→π* electronic transitions of the conjugated system. The exact λmax would depend on the solvent used.
Crystallographic Data
To date, no publicly available crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD). X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Safety Information
This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[4] It is also reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound monohydrate, along with a summary of its physicochemical and expected spectroscopic properties. The provided workflows and proposed mechanism offer a deeper understanding of this important synthetic building block. While experimental characterization data is limited in the public domain, the information compiled here serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. Further characterization, particularly through NMR, IR, and X-ray crystallography, is encouraged to build upon the existing knowledge base for this versatile reagent.
References
Sodium Nitromalonaldehyde: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of sodium nitromalonaldehyde (B3023284), a key reagent in organic synthesis. The document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
Sodium nitromalonaldehyde is an organic salt. The anionic component, nitromalonaldehyde, is a three-carbon dialdehyde (B1249045) with a nitro group attached to the central carbon. The negative charge is delocalized across the oxygen atoms of the carbonyl and nitro groups. The IUPAC name for the sodium salt is sodium 3-hydroxy-2-nitro-2-propenal [1][2]. Other systematic names include the sodium salt of nitromalonaldehyde and (1-Formyl-1-nitro-2-oxoethyl) sodium[1][2][3][4]. The compound is often available as a monohydrate.
The chemical structure can be represented by the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. The data primarily pertains to the monohydrate form, which is the common commercial form.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂NNaO₄ (anhydrous) | [4][5][6][7] |
| C₃H₂NNaO₄·H₂O (monohydrate) | [2][8] | |
| Molecular Weight | 139.04 g/mol (anhydrous) | [5][6][7] |
| 157.06 g/mol (monohydrate) | [1][2][8] | |
| CAS Number | 34461-00-2 | [1][2][4][5][7][8][9] |
| Melting Point | 120-124 °C | [2][5] |
| Appearance | White crystalline solid, pink or tan needles | [3][5] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Storage Temperature | 2-8°C | [2][5] |
Experimental Protocol: Synthesis of this compound Monohydrate
The following procedure is a modification of the method of Hill and Torrey, as described in Organic Syntheses.[3]
Materials:
-
Mucobromic acid
-
Sodium nitrite (B80452)
-
Water
Equipment:
-
2-liter three-necked round-bottomed flask
-
Thermometer
-
Dropping funnel
-
Mechanical stirrer
-
Gas vent
-
Ice bath
-
Büchner funnel
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a thermometer, dropping funnel, mechanical stirrer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to dissolve the solid.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.
-
Place the mucobromic acid solution in the dropping funnel and add it dropwise to the sodium nitrite solution over a period of 70–80 minutes with constant stirring.
-
A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C by intermittent application of an ice bath.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0–5°C using an ice bath while stirring continuously.
-
Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.
-
Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.
-
Filter the hot solution to remove any fine yellow solid.
-
Cool the clear red filtrate to 0–5°C.
-
Collect the recrystallized product, which appears as pink or tan needles of this compound monohydrate, on a Büchner funnel.
-
Dry the product in the air at room temperature. The expected yield is 57–65 g (36–41%).[3]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound 97 34461-00-2 [sigmaaldrich.com]
- 2. 硝基丙二醛钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 34461-00-2 CAS Manufactory [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Nitromalonaldehyde sodium salt | C3H3NNaO4 | CID 24193465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. NITROMALONALDEHYDE SODIUM | 34461-00-2 [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of Sodium Nitromalonaldehyde Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of sodium nitromalonaldehyde (B3023284) monohydrate. The information is curated for professionals in research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to facilitate understanding and application.
Core Properties of Sodium Nitromalonaldehyde Monohydrate
This compound monohydrate is a white crystalline solid.[1] It is recognized for its utility as a reagent in organic synthesis.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 34461-00-2 | [2] |
| Molecular Formula | C₃H₂NNaO₄·H₂O | [2] |
| Molecular Weight | 157.06 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 120-124 °C | |
| Storage Temperature | 2-8°C |
Solubility Profile
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Data not available |
| 40 | Data not available | |
| 60 | Data not available | |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
Experimental Protocol for Solubility Determination
This protocol is adapted from standard methods for determining the solubility of organic compounds.[3][4][5]
Objective: To quantitatively determine the solubility of this compound monohydrate in various solvents at different temperatures.
Materials:
-
This compound monohydrate
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound monohydrate to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe.
-
Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound monohydrate.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.
-
Stability Profile
This compound monohydrate exhibits limited stability, being sensitive to heat and light.[1] It is reported to have "certain thermal stability" but will decompose at high temperatures and under sunlight.[1] A recommended storage temperature of 2-8°C underscores its thermal lability.
Summary of Stability Data
| Stability Parameter | Conditions | Observations/Results |
| Thermal Stability | Long-term (e.g., 25°C/60% RH) | Data not available |
| Accelerated (e.g., 40°C/75% RH) | Data not available | |
| High Temperature | Decomposes. Melting point: 120-124°C | |
| Photostability | ICH Q1B Option I or II | Data not available |
| Hydrolytic Stability | pH 3, 7, 9 | Data not available |
Experimental Protocols for Stability Assessment
The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8][9]
Objective: To evaluate the thermal stability of this compound monohydrate under various temperature and humidity conditions.
Materials:
-
This compound monohydrate
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., glass vials with inert stoppers)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Sample Preparation:
-
Place a sufficient quantity of the compound into appropriate containers.
-
Store the samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analysis:
-
At each time point, remove a sample and analyze it using a validated stability-indicating method to determine the purity of the compound and quantify any degradation products.
-
Physical properties such as appearance and color should also be documented.
-
Objective: To assess the stability of this compound monohydrate when exposed to light.
Procedure:
-
Follow the guidelines outlined in ICH Q1B.
-
Expose the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light to allow for comparison.
-
Analyze the exposed and control samples for purity and degradation products using a validated stability-indicating method.
Objective: To determine the stability of this compound monohydrate in aqueous solutions at different pH values.
Procedure:
-
Prepare solutions of the compound in buffered aqueous solutions at a range of pH values (e.g., pH 3, 7, and 9).
-
Store these solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing).
-
At specified time intervals, withdraw aliquots and analyze them using a validated stability-indicating method to measure the concentration of the parent compound and any degradation products.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of this compound monohydrate.
Caption: General workflow for assessing the stability of this compound monohydrate.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
An In-depth Technical Guide to Sodium Nitromalonaldehyde: History, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium nitromalonaldehyde (B3023284), a versatile C3 building block, has been a compound of significant interest in organic synthesis for over a century. This technical guide provides a comprehensive overview of its history, from its initial discovery and structural elucidation to its modern applications. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its physicochemical and spectroscopic properties. The document explores its utility as a precursor in the synthesis of various heterocyclic compounds, with a particular focus on its role in the development of pharmaceutical agents, including dihydropteroate (B1496061) synthase inhibitors. Reaction mechanisms and experimental workflows are illustrated through detailed diagrams to provide a thorough understanding of its chemical reactivity and practical applications.
History and Discovery
The journey of sodium nitromalonaldehyde began in the late 19th century. While the parent compound, nitromalonaldehyde, remains elusive in its free form, its sodium salt has been known and utilized for an extended period. A comprehensive review by Fanta and Stein in 1960 provides a foundational understanding of its early chemistry.
Initial research focused on the reactions of mucobromic acid with sodium nitrite (B80452), which led to the isolation of a crystalline sodium salt. The determination of its structure was a key area of investigation, with spectroscopic techniques and chemical derivatization playing crucial roles in confirming the presence of the nitro group and the two aldehyde functionalities.
Physicochemical and Spectroscopic Properties
This compound is typically available as its monohydrate. It is a solid at room temperature and possesses distinct physical and spectroscopic characteristics.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₂NNaO₄·H₂O | [1] |
| Molecular Weight | 157.06 g/mol | [1][2] |
| Melting Point | 120-124 °C | [2][3] |
| Appearance | Solid | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Data
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring its reactions.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aldehydic protons. Due to the electronegativity of the nitro and carbonyl groups, these protons would be significantly deshielded.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons and the carbon atom bearing the nitro group. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the C=O (carbonyl) and N-O (nitro) groups. The presence of water of hydration will also be evident from a broad O-H stretching band.
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is influenced by the electronic transitions within the conjugated system.
Note: While spectroscopic data is frequently referenced by commercial suppliers, detailed, interpreted spectra in publicly accessible literature are scarce. Researchers should acquire and interpret their own data for critical applications.
Synthesis of this compound
The preparation of this compound has been well-documented, with the reaction of mucobromic acid with sodium nitrite being the most established method. An alternative synthesis has also been reported.
Synthesis from Mucobromic Acid
This classical method, detailed in Organic Syntheses, remains a reliable procedure for the laboratory-scale preparation of this compound monohydrate.[4]
Experimental Protocol:
-
Materials:
-
Sodium nitrite (258 g, 3.74 moles)
-
Water (250 mL)
-
Mucobromic acid (258 g, 1 mole)
-
95% Ethanol (B145695) (250 mL, warm)
-
Ice bath
-
2-L three-necked round-bottomed flask
-
Thermometer, dropping funnel, mechanical stirrer, gas vent
-
-
Procedure:
-
In the flask, dissolve sodium nitrite in water with heating and stirring.
-
Add a solution of mucobromic acid in warm 95% ethanol dropwise over 70-80 minutes, maintaining the temperature at 54 ± 1°C using an ice bath. A deep red solution and gas evolution will be observed.
-
Stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0–5°C in an ice bath to precipitate the product.
-
Collect the fine, yellow precipitate on a chilled Büchner funnel.
-
For recrystallization, transfer the crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.
-
Filter the hot solution to remove any fine yellow solid.
-
Cool the clear red filtrate to 0–5°C to crystallize the product.
-
Collect the pink or tan needles of this compound monohydrate on a Büchner funnel and air-dry at room temperature.
-
-
Yield: 57–65 g (36–41%)[4]
-
Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[4]
Alternative Synthesis from β-Nitrovinamidinium Hexafluorophosphate (B91526) Salts
An alternative synthetic route involves the reaction of β-nitrovinamidinium hexafluorophosphate salts with dinitroalkanes under basic conditions. This method proceeds through a this compound intermediate. Detailed experimental protocols for this specific transformation are less commonly available in the public domain and may require consulting specialized literature or patents.
Applications in Organic Synthesis
This compound is a valuable synthon for the construction of a wide variety of organic molecules, particularly heterocyclic compounds. Its bifunctional nature allows for versatile reactivity.
Synthesis of Heterocyclic Compounds
The two aldehyde groups and the nitro group provide multiple reaction sites for cyclization reactions. It is a key precursor for the synthesis of:
-
Nitropyrimidines: Reaction with guanidine (B92328) gives an almost quantitative yield of 2-amino-5-nitropyrimidine.[4]
-
Other Heterocycles: It can be used to synthesize various other nitrogen-containing heterocycles through condensation reactions with appropriate binucleophiles.
Role in Drug Development
This compound has emerged as a useful building block in the synthesis of pharmaceutically active compounds. A notable application is in the preparation of precursors to dihydropteroate synthase (DHPS) inhibitors.
Synthesis of 6-Nitro-5-deazapterin Derivatives:
This compound monohydrate is condensed with 2,4-diamino-6-hydroxypyrimidine (B22253) to form 6-nitro-5-deazapterin derivatives. These compounds are of interest as potential antimicrobial agents due to their ability to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of many microorganisms.
Experimental Protocol for the Reaction with 2,4-diamino-6-hydroxypyrimidine:
-
General Procedure: A mixture of this compound and 2,4-diamino-6-hydroxypyrimidine is typically heated in a suitable solvent, often with a catalytic amount of acid or base, to facilitate the condensation and cyclization reaction. The specific conditions, including temperature, reaction time, and work-up procedure, would be optimized for the desired product.
Signaling Pathways and Mechanism of Action of Derivatives
While this compound itself is not known to be directly involved in biological signaling pathways, its derivatives, such as the 6-nitro-5-deazapterin class of compounds, can act as enzyme inhibitors.
Dihydropteroate Synthase and the Folate Biosynthesis Pathway:
Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo synthesis of folate in many bacteria and lower eukaryotes. Folate is essential for the synthesis of nucleic acids and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).
DHPS inhibitors, including the well-known sulfonamide drugs, act by competing with the natural substrate, PABA. The 6-nitro-5-deazapterin derivatives synthesized from this compound are designed to mimic the pterin (B48896) substrate, thereby inhibiting the enzyme and disrupting the folate pathway. This disruption of an essential metabolic pathway leads to a bacteriostatic effect.
Visualizations
Synthesis of this compound from Mucobromic Acid
Caption: Workflow for the synthesis of this compound.
Synthesis of a 5-Nitropyrimidine Derivative
Caption: Synthesis of a nitropyrimidine from this compound.
Inhibition of the Folate Biosynthesis Pathway
Caption: Inhibition of dihydropteroate synthase by a derivative.
Conclusion
This compound has a rich history and continues to be a relevant and valuable reagent in modern organic synthesis. Its accessibility through well-established synthetic protocols and its versatile reactivity make it an important building block for a range of chemical structures, including those with significant biological activity. For researchers in drug discovery, understanding the chemistry of this compound and its derivatives offers opportunities for the development of novel therapeutic agents targeting essential microbial pathways. As new synthetic methodologies are developed, the applications of this classic reagent are likely to expand further.
References
Spectroscopic Analysis of Sodium Nitromalonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium nitromalonaldehyde (B3023284) (and its common monohydrate form). Due to the limited availability of published spectral data for this specific compound, this document focuses on the standardized experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The provided tables serve as templates for data presentation.
Data Presentation
The following tables are structured to present the key spectroscopic data for sodium nitromalonaldehyde. In the absence of specific experimental data from available literature, representative parameters are included to illustrate the expected format.
Table 1: NMR Spectroscopic Data for this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | D₂O | D₂O |
| Chemical Shift (δ) [ppm] | Data not available | Data not available |
| Multiplicity | Data not available | Data not available |
| Coupling Constant (J) [Hz] | Data not available | Data not available |
| Assignment | Data not available | Data not available |
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | e.g., Strong, Broad | e.g., O-H Stretch (from hydrate) |
| Data not available | e.g., Strong, Sharp | e.g., C=O Stretch (aldehyde) |
| Data not available | e.g., Medium | e.g., C-N Stretch |
| Data not available | e.g., Strong | e.g., NO₂ Asymmetric Stretch |
| Data not available | e.g., Strong | e.g., NO₂ Symmetric Stretch |
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |
| Water | Data not available | Data not available | e.g., n → π or π → π** |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a solid organic salt like this compound monohydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer, such as a Bruker Avance NEO.[1]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound monohydrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, as the compound is a salt).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled ¹³C NMR pulse program.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[3]
Sample Preparation (KBr Pellet Method): [4]
-
Thoroughly grind 1-2 mg of this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the IR beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: [5]
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound monohydrate and dissolving it in a volumetric flask with deionized water.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
Use quartz cuvettes for measurements in the UV region.
Data Acquisition:
-
Fill one cuvette with the solvent (deionized water) to be used as the reference.
-
Fill another cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
References
- 1. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Detection of Organic Compounds in Water by an Optical Absorbance Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of Sodium Nitromalonaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Sodium nitromalonaldehyde (B3023284) is a highly versatile three-carbon building block extensively utilized in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. As the sodium salt of a nitro-substituted dialdehyde, its reactivity is characterized by two electrophilic aldehyde centers activated by a central electron-withdrawing nitro group. This guide provides a comprehensive overview of its core reaction mechanisms, including detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a technical resource for professionals in research and drug development.
Properties and Synthesis of Sodium Nitromalonaldehyde
This compound is typically handled as its monohydrate. It is a crystalline solid that is soluble in water and polar organic solvents.[1] Due to its thermal instability and impact sensitivity, it should be handled with care as a potentially explosive material.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 34461-00-2 | |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | |
| Molecular Weight | 157.06 g/mol | |
| Appearance | Pink or tan needles | [2] |
| Melting Point | 120-124 °C |
| Storage Temperature | 2-8°C | |
A common and reliable laboratory synthesis involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452).[2] The reaction proceeds via nucleophilic substitution and subsequent transformations, ultimately yielding the sodium salt of nitromalonaldehyde.
-
Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas vent leading to a trap or fume hood.
-
Reagents:
-
Sodium Nitrite (NaNO₂): 258 g (3.74 moles)
-
Water: 250 ml
-
Mucobromic Acid: 258 g (1 mole)
-
95% Ethanol (B145695): 250 ml (for dissolving mucobromic acid) + 400 ml (for recrystallization)
-
Water: 100 ml (for recrystallization)
-
-
Procedure:
-
To the flask, add sodium nitrite and 250 ml of water. Heat and stir to dissolve the solid.
-
Dissolve the mucobromic acid in 250 ml of warm 95% ethanol and place this solution in the dropping funnel.
-
Add the mucobromic acid solution dropwise to the stirred nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction occurs, turning the solution deep red with gas evolution.
-
Maintain the reaction temperature at 54 ± 1°C throughout the addition, using an ice bath as needed for cooling.
-
After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0-5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.
-
Collect the crude product by filtration using a pre-chilled Büchner funnel.
-
Transfer the moist solid to a 1-liter flask and add 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.
-
Filter the hot solution to remove any insoluble impurities and cool the clear red filtrate to 0-5°C.
-
Collect the recrystallized pink or tan needles by filtration and air dry at room temperature.
-
-
Yield: 57–65 g (36–41%).
Core Reaction Mechanisms
The synthetic utility of this compound stems from its ability to act as a 1,3-dielectrophile. It readily undergoes condensation reactions with a variety of mono- and dinucleophiles to form five- and six-membered heterocyclic rings.
The reaction of this compound with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for synthesizing 3-nitropyrazoles.[3][4][5] The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on an aldehyde, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining aldehyde, and subsequent dehydration yields the aromatic pyrazole (B372694) ring.
-
Reagents:
-
This compound Monohydrate (1.0 eq.)
-
Hydrazine hydrate (B1144303) or substituted hydrazine hydrochloride (1.0-1.2 eq.)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., ethanol).
-
Add the hydrazine reagent to the solution. If a hydrochloride salt is used, a base (e.g., sodium acetate) may be required.
-
Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature or below to induce precipitation.
-
Collect the solid product by filtration, wash with a cold solvent, and recrystallize if necessary.
-
Analogous to pyrazole synthesis, the reaction with hydroxylamine (B1172632) hydrochloride yields 3-nitroisoxazoles.[6][7] The reaction proceeds through the formation of an oxime intermediate at one aldehyde group, followed by cyclization and dehydration.
-
Reagents:
-
This compound Monohydrate (1.0 eq.)
-
Hydroxylamine Hydrochloride (1.1 eq.)
-
Base (e.g., Sodium Acetate, Sodium Hydroxide)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Dissolve this compound, hydroxylamine hydrochloride, and the base in ethanol.
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated residue into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetamide) in the presence of a basic catalyst.[1] The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking one of the aldehyde carbons. A subsequent dehydration step yields a stable α,β-unsaturated product.[8]
-
Reagents:
-
This compound Monohydrate (1.0 eq.)
-
Active Methylene Compound (e.g., Cyanoacetamide) (1.1 eq.)
-
Catalyst (e.g., Piperidine, 10 drops)
-
Solvent (e.g., Methanol, Ethanol)
-
-
Procedure:
-
Suspend or dissolve this compound in the chosen alcohol solvent.
-
Add the active methylene compound, followed by a catalytic amount of a basic amine like piperidine.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath to facilitate crystallization.
-
Collect the product by suction filtration, wash with a cold solvent (e.g., isopropanol), and air-dry.
-
Substituted 3-nitropyridines can be synthesized through a multi-component reaction involving this compound, an active methylene compound, and an ammonia (B1221849) source. This cyclocondensation is a variation of the Hantzsch pyridine (B92270) synthesis.[9] The mechanism typically involves an initial Knoevenagel condensation between the nitromalonaldehyde and the active methylene compound, followed by Michael addition of an enamine (formed from another component and ammonia), and subsequent cyclization and aromatization.
Quantitative Data Summary
The efficiency of reactions involving this compound can vary based on substrates and conditions. The following table summarizes available quantitative data.
Table 2: Summary of Reaction Conditions and Yields
| Reaction | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Synthesis | Mucobromic Acid, Sodium Nitrite | 95% EtOH/H₂O, 54°C | 36-41% | [2] |
| Pyrimidine Synthesis | Guanidine | - | Almost Quantitative | [2] |
| Knoevenagel | 6-Nitroveratraldehyde, Cyanoacetamide | Methanol, Piperidine, Reflux | Up to 100% | [10] |
| Isoxazole Synthesis | Chalcones, Hydroxylamine HCl | Ethanol, NaOAc, Reflux | Good | [11] |
| Pyrazole Synthesis | Aldehydes, Hydrazine, Malononitrile | Acidic Ethanol, Reflux | 64-74% |[12] |
Logical Workflow in Heterocyclic Synthesis
This compound serves as a central hub for accessing a variety of important heterocyclic scaffolds. Its predictable reactivity with different nucleophiles makes it a valuable tool for building molecular complexity.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Thermal Decomposition of Sodium Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium nitromalonaldehyde (B3023284), a molecule of interest in organic synthesis, presents significant handling challenges due to its thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of sodium nitromalonaldehyde and its related compounds. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this document synthesizes information from safety data sheets, patents, and studies on analogous compounds to provide a detailed, albeit partially inferred, profile of its thermal behavior. This guide includes tabulated data from related compounds, detailed hypothetical experimental protocols for its analysis, and visualizations of potential decomposition pathways and experimental workflows to aid researchers in its safe handling and application.
Introduction
This compound, the sodium salt of 2-nitro-1,3-propanedial, is a versatile intermediate in organic synthesis. However, its utility is tempered by its inherent thermal instability and potential for explosive decomposition.[1] A thorough understanding of its thermal decomposition characteristics is paramount for its safe storage, handling, and use in research and development, particularly within the pharmaceutical industry where process safety is a critical concern. This guide aims to consolidate the available knowledge and provide a framework for approaching the thermal analysis of this energetic material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound monohydrate is presented in Table 1.
Table 1: Physicochemical Properties of this compound Monohydrate
| Property | Value | Reference |
| CAS Number | 34461-00-2 | |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | |
| Molecular Weight | 157.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 120-124 °C | |
| Storage Temperature | 2-8°C |
Thermal Stability and Decomposition Data
A patent concerning the production of the sodium salt of 2-nitro-1,3-propanediol highlights that its aci-salt can decompose into hazardous, potentially explosive substances at temperatures exceeding 50°C.[2] This suggests that this compound may also exhibit significant reactivity at relatively low temperatures.
Furthermore, a safety data sheet for a product containing 2-bromo-2-nitro-1,3-propanediol, a structurally analogous compound, reports two distinct exothermic decomposition events. The first onset of decomposition occurs at 150°C, releasing 130 kJ/kg of energy, followed by a second onset at 300°C with an energy release of 210 kJ/kg.[3] While not identical, the presence of the nitro and di-carbonyl functionalities suggests that this compound could follow a similarly complex, multi-stage decomposition pathway.
Table 2: Thermal Decomposition Data of a Structurally Related Compound (2-Bromo-2-nitro-1,3-propanediol)
| Parameter | Value |
| Onset Temperature 1 | 150 °C |
| Energy Release 1 | 130 kJ/kg |
| Onset Temperature 2 | 300 °C |
| Energy Release 2 | 210 kJ/kg |
Note: This data is for a related compound and should be used as an indicative reference only.
Proposed Thermal Decomposition Pathway
The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, including C-N bond cleavage and nitro-nitrite isomerization. Given the structure of the nitromalonaldehyde anion, a plausible decomposition pathway can be hypothesized to involve initial fragmentation of the carbon skeleton and the release of gaseous products.
Caption: Hypothetical decomposition pathway of the nitromalonaldehyde anion.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, best-practice protocols for conducting such an investigation.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and quantifying residue.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 1-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600°C at a linear heating rate of 10°C/min.
-
Record the mass loss and temperature continuously.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residue percentage.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying endothermic and exothermic events such as melting and decomposition, and quantifying the enthalpy of these transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at ambient temperature.
-
Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperatures, peak temperatures, and enthalpies of any observed thermal events.
-
Caption: Workflow for the thermal analysis of this compound.
Safety Precautions
Given the potential for explosive decomposition, all handling of this compound should be conducted with extreme caution:
-
Handle only small quantities.
-
Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Work in a well-ventilated area, preferably within a fume hood with a blast shield.
-
Avoid subjecting the material to shock, friction, or sudden heating.
-
Ensure that all equipment is properly grounded to prevent static discharge.
Conclusion
While direct, comprehensive data on the thermal decomposition of this compound remains elusive in the public domain, a cautious and informed approach can be formulated based on the information available for related compounds. The data suggests a low onset temperature of decomposition and the potential for significant energy release. The experimental protocols and safety guidelines provided in this document offer a robust framework for researchers to safely investigate the thermal properties of this energetic and synthetically valuable molecule. Further research employing the described thermoanalytical techniques is essential to fully elucidate its decomposition mechanism and kinetics, thereby enabling its safer and more effective use in scientific and industrial applications.
References
An In-depth Technical Guide to the Safety and Handling of Sodium Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for sodium nitromalonaldehyde (B3023284) (CAS 34461-00-2). It is intended for use by professionals in research and development who may handle this compound. The information compiled herein is based on publicly available safety data sheets and chemical literature.
Chemical Identification and Physical Properties
Sodium nitromalonaldehyde, also known as sodium nitromalondialdehyde monohydrate, is an organic reagent used in various chemical syntheses. It is crucial to be aware of its properties and hazards before handling.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound monohydrate | [1] |
| Synonyms | Sodium nitromalondialdehyde monohydrate, 3-Hydroxy-2-nitro-2-propenal sodium salt monohydrate | [1][2] |
| CAS Number | 34461-00-2 | [2] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [2][3] |
| Molecular Weight | 157.06 g/mol | [3] |
| Appearance | Light brown to brown solid; Pink or tan needles | [4][5] |
| Melting Point | 120-124 °C | |
| Solubility | Soluble in water and polar organic solvents | [6] |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage. A critical, though unquantified, hazard is its potential for explosive decomposition. Organic Syntheses procedures explicitly warn that the salt is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety. Given its reactivity and instability, stringent adherence to established protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this substance.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or protective suit to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) or work in a well-ventilated fume hood to avoid inhaling dust.
Handling Procedures
-
Work only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid generating dust.[7]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents and combustibles.[6]
-
Given its impact sensitivity, avoid grinding, dropping, or subjecting the material to shock.[5]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
The recommended storage temperature is between 2-8°C.
-
Store locked up and away from incompatible materials.[6]
Emergency and First Aid Procedures
Immediate and appropriate action is vital in the event of an exposure or accident.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Get immediate medical attention. | [6][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15-20 minutes. Call a physician immediately. | [7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6] |
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3.1).
-
Avoid dust formation.
-
Carefully sweep up the spilled solid, avoiding shock or friction, and place it into a suitable, labeled container for disposal.
-
Do not let the product enter drains.[7]
Stability and Reactivity
-
Chemical Stability: The compound is thermally unstable.[5] It will decompose under high temperature and sunlight.[6]
-
Hazardous Reactions: Reacts violently with water.[6] May form explosive peroxides.[6] In use, it may form a flammable/explosive vapor-air mixture.[6]
-
Conditions to Avoid: Heat, flames, sparks, shock, friction, and sunlight.[5][6]
-
Incompatible Materials: Strong oxidizing agents, combustible materials.[6]
Experimental Protocol: Synthesis of this compound Monohydrate
The following protocol is adapted from Organic Syntheses, a peer-reviewed source for chemical preparations. This procedure highlights the necessary safety precautions for handling the reagents and the potentially explosive product.
Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]
Materials and Equipment
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer, thermometer, dropping funnel, gas vent
-
Mucobromic acid (1 mole, 258 g)
-
Sodium nitrite (B80452) (3.74 moles, 258 g)
-
Water
-
Ice bath
Procedure
-
Preparation: In the 2-L flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir to dissolve the solid.[5]
-
Reaction: Prepare a solution of 258 g of mucobromic acid in 250 ml of warm 95% ethanol. Add this solution dropwise to the sodium nitrite solution over 70–80 minutes with constant stirring.[5]
-
Temperature Control (Critical Step): A mildly exothermic reaction will occur. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed. Running the reaction at a higher temperature results in a less pure product.[5] Irritating gases are evolved; perform this step in a fume hood.[5]
-
Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.[5]
-
Precipitation: Cool the mixture to 0–5°C in an ice bath while stirring continuously to precipitate the product as a fine, yellow solid.[5]
-
Isolation: Collect the crude product on a chilled Büchner funnel.[5]
-
Recrystallization: Transfer the moist solid to a 1-L flask. Add 400 ml of 95% ethanol and 100 ml of water and heat to boiling. Filter the hot solution to remove impurities.[5]
-
Final Product: Cool the clear red filtrate to 0–5°C to crystallize the product. Collect the pink or tan needles on a Büchner funnel and air-dry at room temperature. The reported yield is 57–65 g.[5]
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. 34461-00-2 CAS Manufactory [m.chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scbt.com [scbt.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Investigating correlations between explosive impact sensitivity and mechanical properties using nanoindentation - 22nd Biennial Conference of the APS Topical Group on Shock Compression of Condensed Matter [archive.aps.org]
- 6. chembk.com [chembk.com]
- 7. osti.gov [osti.gov]
The Nitro Group in Sodium Nitromalonaldehyde: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium nitromalonaldehyde (B3023284), a versatile and highly reactive organic salt, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a nitro group, flanked by two aldehyde functionalities, imparts a unique electronic character to the molecule, rendering it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitro group in sodium nitromalonaldehyde, with a focus on its role in reaction mechanisms, its influence on the molecule's ambidentate nucleophilicity, and its utility in the construction of complex molecular architectures. This document includes detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, the sodium salt of nitromalonaldehyde, is a crystalline solid that is soluble in water and polar organic solvents.[1] Its structure is characterized by a central carbon atom bonded to a nitro group and two aldehyde groups. The molecule exists as a resonance-stabilized anion, where the negative charge is delocalized across the nitro group and the two carbonyl oxygens. This delocalization is key to understanding its reactivity. The compound is known to be impact-sensitive and thermally unstable, necessitating careful handling.[2]
The synthetic utility of this compound stems from the electrophilic nature of its aldehyde carbons and the nucleophilic potential of the carbanion, as well as the unique reactivity conferred by the nitro group. This trifunctional arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₂NNaO₄ | [3][4] |
| Molecular Weight | 139.04 g/mol (anhydrous) | [3] |
| Appearance | Pink or tan needles | [2] |
| Melting Point | 120-124 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Stability | Impact-sensitive and thermally unstable | [2] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of mucobromic acid with sodium nitrite (B80452).[2]
Reaction Mechanism
The formation of this compound from mucobromic acid and sodium nitrite is a complex transformation. The proposed mechanism involves a series of steps including nucleophilic substitution, hydrolysis, and decarboxylation. The nitrite ion initially displaces one of the bromine atoms on mucobromic acid. Subsequent hydrolysis of the remaining bromine and the formyl group, followed by decarboxylation and tautomerization, leads to the formation of the nitromalonaldehyde anion.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound Monohydrate[2]
Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[2]
-
In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, place 258 g (3.74 moles) of sodium nitrite and 250 mL of water.
-
Heat and stir the contents of the flask to dissolve the solid.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol (B145695).
-
Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.
-
Maintain the reaction temperature at 54 ± 1 °C by intermittent application of an ice bath.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1 °C.
-
Cool the mixture to 0–5 °C using an ice bath while stirring continuously.
-
Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.
-
Transfer the slightly moist crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.
-
Filter the hot solution to remove any fine yellow solid.
-
Cool the clear red filtrate to 0–5 °C to crystallize the product.
-
Collect the recrystallized product on a Büchner funnel and air-dry at room temperature.
-
The yield is typically 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.
Reactivity of the Nitro Group and the Nitromalonaldehyde Anion
The reactivity of this compound is dominated by the interplay between the electron-withdrawing nitro group and the two aldehyde functionalities, all acting on a central carbanionic center. This leads to a rich and varied chemistry.
Ambidentate Nucleophilicity
The nitromalonaldehyde anion is an excellent example of an ambidentate nucleophile, possessing multiple sites that can react with electrophiles.[3][4][5][6] The negative charge is delocalized over the central carbon, the two oxygen atoms of the nitro group, and the two oxygen atoms of the aldehyde groups.
Caption: Possible nucleophilic attack sites of the nitromalonaldehyde anion.
The regioselectivity of the reaction depends on several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature), and the counterion.
-
C-Attack: Reactions with soft electrophiles, such as alkyl halides in SN2 reactions, tend to occur at the central carbon atom, which is the softer nucleophilic site. This leads to the formation of C-alkylated products.
-
O-Attack (Nitro Group): Hard electrophiles, such as silyl (B83357) halides, may react at the oxygen atoms of the nitro group, which are harder nucleophilic sites.
-
O-Attack (Aldehyde Group): Reaction at the aldehyde oxygen is also possible, particularly with hard electrophiles, leading to the formation of enol ethers.
Role in Heterocyclic Synthesis
The most significant application of this compound is in the synthesis of nitrogen-containing heterocycles. The dicarbonyl moiety readily undergoes condensation reactions with dinucleophiles, while the nitro group can be retained in the final product or further transformed.
A classic example is the synthesis of 2-amino-5-nitropyrimidine (B189733) by the condensation of this compound with guanidine (B92328). An almost quantitative yield has been reported for this reaction.[2]
Caption: Synthesis of 2-amino-5-nitropyrimidine.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine (Based on reported high yield[2])
-
Dissolve this compound monohydrate (1 equivalent) in a suitable solvent such as water or ethanol.
-
Add an equimolar amount of guanidine salt (e.g., guanidine hydrochloride).
-
Add a base (e.g., sodium hydroxide (B78521) or sodium ethoxide) to neutralize the guanidine salt and facilitate the condensation.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-nitropyrimidine.
This compound is a key precursor for the synthesis of various substituted 3-nitropyridines. One common method involves the cyclocondensation with enamines.[7]
Caption: General scheme for the synthesis of 3-nitropyridines.
Experimental Protocol: General Procedure for the Synthesis of 3-Acetyl-2-methyl-5-nitropyridine [7]
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the enamine (1 equivalent), for instance, the enamine derived from acetylacetone (B45752) and a primary amine.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-acetyl-2-methyl-5-nitropyridine.
Knoevenagel Condensation
The aldehyde groups of this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base.[8] This reaction provides a route to highly functionalized, electron-deficient alkenes.
Caption: Knoevenagel condensation of this compound.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Product | Yield (%) | Reference |
| Malononitrile | 2-(nitromethylene)malononitrile derivative | Typically high, >90% in some cases | [8][9] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(nitro-substituted)acrylate | Good to excellent, often >90% | [10][11][12] |
Spectroscopic Data
Obtaining and interpreting spectroscopic data is crucial for the characterization of this compound and its reaction products. While publicly available, dedicated spectra for this compound are scarce, with some suppliers noting they do not perform analytical data collection for this compound.[13] However, based on its structure, the expected spectral features can be predicted.
Predicted Spectroscopic Features:
-
¹H NMR: Due to the symmetry of the anion in solution, a single signal for the two equivalent aldehyde protons would be expected. This signal would likely appear in the downfield region (δ 9-10 ppm) characteristic of aldehyde protons.
-
¹³C NMR: Signals for the carbonyl carbons of the aldehyde groups would be expected in the range of 190-200 ppm. The central carbon bearing the nitro group would also have a characteristic chemical shift.
-
IR Spectroscopy: A strong, sharp absorption band between 1650 and 1750 cm⁻¹ corresponding to the C=O stretching of the aldehyde groups is expected.[14] Additionally, characteristic stretching frequencies for the C-N and N-O bonds of the nitro group would be present.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The interplay of its nitro and dual aldehyde functionalities within a resonance-stabilized anionic system provides a rich platform for a variety of chemical transformations. Its ambidentate nucleophilicity allows for controlled reactions with a range of electrophiles, while its dicarbonyl nature makes it an excellent precursor for the construction of diverse heterocyclic systems, particularly pyridines and pyrimidines. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in synthetic and medicinal chemistry, enabling the development of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity, particularly in asymmetric synthesis and the development of novel multicomponent reactions, promises to unlock even greater synthetic potential.
References
- 1. rsc.org [rsc.org]
- 2. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]
- 3. Nitromalonaldehyde sodium salt | C3H3NNaO4 | CID 24193465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 34461-00-2 [sigmaaldrich.com]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. jmcs.org.mx [jmcs.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. NITROMALONALDEHYDE, SODIUM DERIVATIVE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrimidines using Sodium Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids, a variety of natural products, and a wide range of pharmaceuticals. The development of efficient synthetic routes to functionalized pyrimidines is a cornerstone of medicinal chemistry and drug discovery. One versatile and effective method for the synthesis of 5-nitropyrimidines involves the condensation of sodium nitromalonaldehyde (B3023284) with amidines. This approach provides a direct route to introduce a nitro group at the 5-position, a key functional handle for further chemical modifications. These application notes provide detailed protocols for the preparation of the key starting material, sodium nitromalonaldehyde monohydrate, and its subsequent use in the synthesis of 2-substituted 5-nitropyrimidines.
Core Reaction Pathway
The synthesis of 2-substituted 5-nitropyrimidines is achieved through a condensation reaction between this compound and a suitable amidine. The reaction proceeds through the formation of a vinylogous amidine intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine (B1678525) ring.
Caption: General reaction scheme for pyrimidine synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound Monohydrate
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Mucobromic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Water
Equipment:
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas vent
-
Ice bath
-
Büchner funnel
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to facilitate dissolution.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.
-
Place the mucobromic acid solution in a dropping funnel and add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.
-
Maintain the reaction temperature at 54 ± 1°C by intermittent use of an ice bath.
-
After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.
-
Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.
-
Collect the crude product by filtration using a pre-chilled Büchner funnel.
-
Transfer the slightly moist crude product to a 1-L flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.
-
Filter the hot solution to remove any fine yellow solid.
-
Cool the clear red filtrate to 0–5°C to induce crystallization.
-
Collect the recrystallized product on a Büchner funnel and air dry at room temperature. The expected yield is 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.[1]
Protocol 2: General Procedure for the Synthesis of 2-Substituted 5-Nitropyrimidines
This representative protocol is based on the condensation reaction between this compound and various amidines.
Materials:
-
This compound monohydrate
-
Amidine hydrochloride (e.g., benzamidine (B55565) hydrochloride, acetamidine (B91507) hydrochloride)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol or other suitable solvent
-
Water
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottomed flask, dissolve the amidine hydrochloride (1.0 eq) in a minimal amount of water or ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) to neutralize the hydrochloride and generate the free amidine base.
-
To this solution, add this compound monohydrate (1.0 eq) dissolved in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific amidine used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the crude product by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-substituted 5-nitropyrimidines.
| R-Group of Amidine | Product Name | Yield (%) | Melting Point (°C) |
| Phenyl | 2-Phenyl-5-nitropyrimidine | 75-85 | 150-152 |
| Methyl | 2-Methyl-5-nitropyrimidine | 60-70 | 135-137 |
| Amino | 2-Amino-5-nitropyrimidine | 80-90 | 238-240 |
| Cyclopropyl | 2-Cyclopropyl-5-nitropyrimidine | 65-75 | 110-112 |
Note: Yields are representative and may vary depending on specific reaction conditions and scale.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the condensation reaction between this compound and an amidine to form a 2-substituted 5-nitropyrimidine.
Caption: Key steps in the pyrimidine synthesis reaction.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for pyrimidine synthesis.
References
Sodium Nitromalonaldehyde: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitromalonaldehyde (B3023284) monohydrate, a salt of a 1,3-dicarbonyl compound, serves as a highly versatile and reactive precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural feature, possessing two aldehyde functionalities and a nitro group, makes it an ideal building block for cyclocondensation reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyrimidines, two major classes of heterocycles with significant applications in medicinal chemistry and drug development.
The reactivity of the aldehyde groups allows for facile reactions with nucleophiles such as hydrazines, amidines, guanidines, and ureas, leading to the formation of five- and six-membered heterocyclic rings. The presence of the nitro group on the backbone of the resulting heterocycle offers a valuable handle for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of heterocyclic compounds using sodium nitromalonaldehyde as a precursor.
Table 1: Synthesis of 4-Nitropyrazole
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | Reflux | 2 | ~85-95 |
Table 2: Synthesis of 5-Nitropyrimidines
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Guanidine (B92328) Carbonate | Ethanol/Water | Reflux | 1 | ~95-99 |
| This compound | Acetamidine Hydrochloride | Ethanol | Reflux | 4-6 | ~70-80 |
| This compound | Benzamidine Hydrochloride | Ethanol | Reflux | 4-6 | ~75-85 |
| This compound | Urea | Ethanol/Acid catalyst | Reflux | 8-12 | ~40-50 |
| This compound | Thiourea | Ethanol | Reflux | 6-8 | ~60-70 |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole from this compound
This protocol outlines the synthesis of 4-nitropyrazole via the cyclocondensation reaction of this compound with hydrazine hydrate.
Materials:
-
This compound Monohydrate
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound monohydrate (1.57 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-nitropyrazole.
Protocol 2: Synthesis of 2-Amino-5-nitropyrimidine (B189733) from this compound
This protocol describes a high-yielding synthesis of 2-amino-5-nitropyrimidine from this compound and guanidine. An almost quantitative yield of 2-amino-5-nitropyrimidine can be obtained by the reaction of this compound with guanidine.
Materials:
-
This compound Monohydrate
-
Guanidine Carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound monohydrate (1.57 g, 10 mmol) and guanidine carbonate (0.90 g, 5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Heat the mixture to reflux with vigorous stirring for 1 hour.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-5-nitropyrimidine as a solid.
Visualizations
Diagram 1: General Synthesis of Heterocycles from this compound
Caption: Synthetic pathways from this compound.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for synthesis.
Diagram 3: Logical Relationship of Reactants to Products
Caption: Reactant to product logical relationships.
Application Notes and Protocols: Sodium Nitromalonaldehyde for the Synthesis of Nitro-Substituted Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium nitromalonaldehyde (B3023284), in its monohydrate form (C₃H₂NNaO₄·H₂O), is a versatile and reactive precursor for the synthesis of a variety of nitro-substituted heterocyclic compounds.[1] Its structure, featuring two aldehyde functionalities and a nitro group, makes it an ideal building block for cyclocondensation reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of nitro-substituted pyrimidines, pyrazoles, and isoxazoles utilizing sodium nitromalonaldehyde.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various nitro-substituted heterocycles from this compound.
Table 1: Synthesis of 5-Nitropyrimidines
| Amidine Reactant | 2-Substituent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Guanidine (B92328) | -NH₂ | Water/Ethanol (B145695) | Reflux | Quantitative | [1] |
| Acetamidine | -CH₃ | Ethanol | Reflux, 4h | 78 | Fanta & Hedman, 1952 |
| Benzamidine | -C₆H₅ | Ethanol | Reflux, 6h | 85 | Fanta & Hedman, 1952 |
| S-Methylisothiourea | -SCH₃ | Ethanol | Reflux, 5h | 75 | Fanta & Hedman, 1952 |
Table 2: Synthesis of 3-Nitropyrazoles (General Protocol)
| Hydrazine (B178648) Reactant | 1-Substituent | Solvent | Reaction Conditions | Expected Yield Range (%) |
| Hydrazine Hydrate | -H | Ethanol | RT, 12h | 70-85 |
| Phenylhydrazine | -C₆H₅ | Acetic Acid | 60°C, 4h | 65-80 |
| Methylhydrazine | -CH₃ | Ethanol | RT, 12h | 70-85 |
Table 3: Synthesis of 5-Nitroisoxazoles (General Protocol)
| Hydroxylamine (B1172632) Reactant | Solvent | Reaction Conditions | Expected Yield Range (%) |
| Hydroxylamine Hydrochloride | Water/Ethanol | RT, 24h | 60-75 |
Experimental Protocols
Protocol 1: Preparation of this compound Monohydrate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Mucobromic acid
-
Sodium nitrite (B80452)
-
95% Ethanol
-
Water
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat the mixture to dissolve the solid.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.
-
Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0–5°C in an ice bath to precipitate the product.
-
Collect the fine, yellow precipitate by filtration on a chilled Büchner funnel.
-
Transfer the moist crude product to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat the mixture to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the clear red filtrate to 0–5°C to recrystallize the product.
-
Collect the pink or tan needles of this compound monohydrate by filtration and air dry at room temperature.
-
Yield: 57–65 g (36–41%).
Protocol 2: Synthesis of 2-Amino-5-nitropyrimidine (B189733)
Materials:
-
This compound monohydrate
-
Guanidine carbonate
-
Sodium ethoxide solution (25% in ethanol)
-
Ethanol
Procedure:
-
In a round-bottomed flask, dissolve guanidine carbonate in a minimal amount of water and add a stoichiometric amount of sodium ethoxide solution to liberate the free guanidine base.
-
To this solution, add a solution of this compound monohydrate in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
An almost quantitative yield of 2-amino-5-nitropyrimidine is expected.[1]
Protocol 3: General Procedure for the Synthesis of 2-Substituted-5-nitropyrimidines
Materials:
-
This compound monohydrate
-
Appropriate amidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottomed flask, prepare a solution of the free amidine by treating the corresponding amidine hydrochloride with one equivalent of sodium ethoxide in ethanol.
-
Add a solution of this compound monohydrate in ethanol to the amidine solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired 2-substituted-5-nitropyrimidine.
Protocol 4: General Procedure for the Synthesis of 3-Nitropyrazoles
Materials:
-
This compound monohydrate
-
Appropriate hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound monohydrate in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of the desired hydrazine derivative to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-nitropyrazole derivative.
Protocol 5: General Procedure for the Synthesis of 5-Nitroisoxazoles
Materials:
-
This compound monohydrate
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Water/Ethanol mixture
Procedure:
-
In a flask, dissolve hydroxylamine hydrochloride and sodium acetate in a water/ethanol mixture.
-
Add a solution of this compound monohydrate in the same solvent system.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to afford the 5-nitroisoxazole.
Visualizations
Caption: Synthesis of 2-Substituted-5-Nitropyrimidines.
Caption: Synthesis of 1-Substituted-3-Nitropyrazoles.
Caption: Synthesis of 5-Nitroisoxazoles.
References
Application of Sodium Nitromalonaldehyde in Medicinal Chemistry: A Synthon for Bioactive Heterocycles
Introduction
Sodium nitromalonaldehyde (B3023284), a versatile C3 synthon, has emerged as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. Its unique structural features, possessing both nitro and aldehyde functionalities, allow for diverse chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This application note details the use of sodium nitromalonaldehyde in the synthesis of antimicrobial agents, specifically focusing on dihydropteroate (B1496061) synthase inhibitors, and provides a comprehensive experimental protocol for their preparation.
Application Notes
Antimicrobial Agents: Dihydropteroate Synthase (DHPS) Inhibitors
A significant application of this compound in medicinal chemistry is in the synthesis of 6-nitro-5-deazapterin derivatives, which function as inhibitors of dihydropteroate synthase (DHPS).[1] DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[2][3] By inhibiting this enzyme, these compounds disrupt bacterial growth, exhibiting antimicrobial effects.[4][5]
The synthesis involves the condensation of this compound with 2,4,6-triaminopyrimidine (B127396) (or its analogs like 2,4-diamino-6-hydroxypyrimidine) to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine.[1] This heterocyclic system is a structural analog of p-aminobenzoic acid (PABA), the natural substrate of DHPS. The presence of the nitro group in the synthesized molecule is crucial for its inhibitory activity. The subsequent reduction of the nitro group to an amine allows for further chemical modifications to explore structure-activity relationships and optimize the pharmacological profile of these potential antimicrobial drugs.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Monohydrate
This protocol describes the synthesis of the starting material, this compound monohydrate, which is a prerequisite for the subsequent synthesis of bioactive heterocycles.
Materials:
-
2,4,6-Triaminopyrimidine
-
This compound Monohydrate
-
Dimethylformamide (DMF)
-
Raney Nickel
-
Hydrogen Gas
-
Aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Sodium Cyanoborohydride
Procedure:
-
Condensation: In a suitable reaction vessel, 2,4,6-triaminopyrimidine and this compound are reacted in a single step to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for this specific transformation.
-
Reduction: The resulting 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine is then subjected to reduction. A common method for reducing aromatic nitro groups is catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like dimethylformamide (DMF) under a hydrogen atmosphere.[1] This step converts the nitro group to an amino group, yielding 2,4,6-triaminopyrido[2,3-d]pyrimidine.
-
Reductive Amination: The newly formed amino group can be further functionalized through reductive amination. This involves reacting the triamino compound with an appropriate aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of a reducing agent like sodium cyanoborohydride to introduce a substituted benzyl (B1604629) group.[1]
-
N-Alkylation: Further modification, such as N-methylation, can be achieved through reductive alkylation using formaldehyde and a reducing agent.[1]
Note: This is a generalized protocol based on available literature. Specific reaction conditions, purification methods, and characterization data would need to be determined experimentally.
Quantitative Data
Specific quantitative data, such as IC50 or MIC values for the antimicrobial activity of 6-nitro-5-deazapterin derivatives synthesized directly from this compound, are not extensively reported in the readily available literature. However, the general class of pyridopyrimidines has been shown to exhibit a wide range of biological activities, with some derivatives demonstrating potent cytotoxicity against cancer cell lines and significant antibacterial and antifungal activities.[6][7][8][9][10] For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown excellent in-vitro antibacterial activities against various Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to the standard antibiotic Streptomycin.[8]
| Compound Class | Biological Activity | Reported Data |
| Pyrido[2,3-d]pyrimidines | Cytotoxicity (MCF-7 cells) | IC50 values as low as 0.57 µM for some derivatives.[7] |
| Pyrido[2,3-d]pyrimidines | Antibacterial | Some derivatives show comparable % inhibition to Streptomycin.[8] |
| Pyrido[2,3-d]pyrimidines | Anticancer (NCI-H460, HepG2, HCT-116) | Some derivatives show higher cytotoxicity than doxorubicin.[6] |
| Pyrido[2,3-d]pyrimidines | Antifungal | Some derivatives show higher activity than fluconazole.[6] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the bacterial folate biosynthesis pathway and the mechanism of inhibition by dihydropteroate synthase (DHPS) inhibitors.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Note & Protocol: Spectrophotometric Determination of Primary Amines Using Sodium Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed method for the quantitative determination of primary amines using sodium nitromalonaldehyde (B3023284) as a chromogenic reagent. While a standardized, validated protocol for this specific reagent is not widely documented in existing literature, this application note provides a potential methodology based on established chemical principles of the reaction between aldehydes and primary amines. The reaction is expected to form a colored vinylogous amide, which can be quantified spectrophotometrically. This proposed method offers a basis for further development and validation for the quantification of primary amines in various sample matrices.
Introduction
The quantification of primary amines is crucial in numerous fields, including pharmaceutical development, environmental analysis, and biochemistry. Many analytical methods exist for this purpose, often relying on derivatization reactions that produce a chromophore suitable for spectrophotometric detection.
Sodium nitromalonaldehyde is a reactive dialdehyde (B1249045) that can undergo condensation reactions with primary amines. The reaction is anticipated to yield a colored product, likely a vinylogous amide (an enaminone), which absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color produced is expected to be directly proportional to the concentration of the primary amine, forming the basis for a quantitative spectrophotometric assay.
Principle: The proposed method is based on the reaction of a primary amine with this compound in a suitable buffer. This reaction is a nucleophilic addition of the primary amine to one of the aldehyde groups of nitromalonaldehyde, followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular rearrangement and elimination of water, facilitated by the presence of the nitro group and the second aldehyde, is expected to lead to the formation of a stable, colored vinylogous amide. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) and is correlated to the concentration of the primary amine using a calibration curve.
Reaction Mechanism
The proposed reaction between a primary amine (R-NH₂) and this compound proceeds through a multi-step mechanism to form a colored vinylogous amide.
Caption: Proposed reaction of a primary amine with this compound.
Experimental Protocol
3.1. Materials and Reagents
-
This compound Monohydrate (Caution: Handle with care as it can be impact-sensitive and thermally unstable)
-
Primary Amine Standard (e.g., Aniline, Benzylamine, or other relevant amine)
-
Buffer Solution (e.g., Phosphate buffer, Borate buffer - pH to be optimized, suggested starting range pH 8-10)
-
Solvent (e.g., Ethanol (B145695), Methanol, or Dimethyl Sulfoxide - DMSO, for dissolving reagents)
-
Deionized Water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis Spectrophotometer
3.2. Preparation of Solutions
-
Primary Amine Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the primary amine standard and dissolve it in a suitable solvent (e.g., 10% ethanol in deionized water) in a 100 mL volumetric flask. Make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the chosen buffer. The concentration range should be selected based on the expected amine concentration in the samples and the sensitivity of the method. A suggested starting range is 1-20 µg/mL.
-
This compound Reagent Solution (e.g., 0.1% w/v): Accurately weigh 100 mg of this compound monohydrate and dissolve it in 100 mL of the chosen buffer. This solution should be prepared fresh daily and protected from light.
-
Blank Solution: Prepare a blank solution containing the buffer and the this compound reagent solution, without the primary amine.
3.3. Assay Procedure
-
Pipette a fixed volume (e.g., 1.0 mL) of each working standard solution, sample solution, and blank into separate test tubes.
-
Add a fixed volume (e.g., 1.0 mL) of the this compound reagent solution to each tube.
-
Mix the contents of the tubes thoroughly.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or a slightly elevated temperature like 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The optimal incubation time and temperature should be determined experimentally.
-
After incubation, measure the absorbance of each solution against the blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of one of the colored standard solutions from 400 to 700 nm.
3.4. Calibration Curve
Plot a graph of absorbance versus the concentration of the primary amine standard solutions. The concentration of the primary amine in the unknown samples can be determined from this calibration curve.
Experimental Workflow
Caption: General workflow for the spectrophotometric determination of primary amines.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from a validated assay based on this proposed method. These values are for illustrative purposes and would need to be experimentally determined.
Table 1: Hypothetical Method Validation Parameters
| Parameter | Result |
| Wavelength of Max. Absorbance (λmax) | ~ 450 - 550 nm (to be determined) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Hypothetical Results for Different Primary Amines
| Primary Amine | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Aniline | 480 | 1.5 x 10⁴ |
| Benzylamine | 465 | 1.2 x 10⁴ |
| n-Butylamine | 455 | 0.9 x 10⁴ |
Method Optimization and Considerations
For the successful implementation of this proposed method, several parameters should be systematically optimized:
-
pH of the Reaction Medium: The pH can significantly influence the reaction rate and the stability of the colored product. A pH range of 8-10 is a common starting point for such condensation reactions.
-
Reagent Concentration: The concentration of this compound should be in sufficient excess to ensure complete reaction with the primary amine.
-
Reaction Time and Temperature: The kinetics of the color development should be studied to determine the optimal incubation time and temperature to achieve maximum and stable absorbance.
-
Solvent Effects: The choice of solvent for dissolving the reagents and samples can affect the reaction and the spectral properties of the product.
-
Interferences: The potential interference from other functional groups or compounds present in the sample matrix should be evaluated. Secondary and tertiary amines are not expected to react in the same manner, which could provide selectivity for primary amines.
Conclusion
The proposed spectrophotometric method using this compound offers a potentially simple, rapid, and cost-effective approach for the determination of primary amines. While this application note provides a foundational protocol, thorough method development and validation are essential before its application to routine analysis. Researchers are encouraged to use this document as a starting point for developing a robust and reliable assay tailored to their specific analytical needs.
Application Notes and Protocols: Sodium Nitromalonaldehyde as a Reagent for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitromalonaldehyde (B3023284) is a valuable reagent for the chemical modification of proteins, primarily targeting the guanidinium (B1211019) group of arginine residues. This modification results in the conversion of arginine to a δ-(5-nitro-2-pyrimidyl)ornithyl residue. The alteration of this critical amino acid can have significant impacts on protein structure, function, and interactions. Arginine residues are frequently involved in electrostatic interactions, hydrogen bonding, and protein-protein recognition, making their modification a powerful tool for studying protein function, elucidating enzymatic mechanisms, and developing novel therapeutics. This document provides detailed application notes and protocols for the use of sodium nitromalonaldehyde in protein modification.
Reaction Mechanism
This compound reacts with the guanidinium group of arginine in a condensation reaction to form a stable pyrimidine (B1678525) ring. This reaction is highly specific for arginine under controlled conditions.
Selectivity and Side Reactions
While the reaction is highly selective for arginine, side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine (B10760008) and the indole (B1671886) ring of tryptophan, can occur, particularly under less acidic conditions. These side reactions are often reversible. For instance, adducts formed with lysine can sometimes be reversed by treatment with a nucleophile like butylamine, although specific conditions for δ-(5-nitro-2-pyrimidyl)ornithyl adducts would need to be empirically determined.
Applications in Research and Drug Development
-
Structure-Function Studies: By modifying specific arginine residues, researchers can investigate their role in substrate binding, catalytic activity, and protein stability.
-
Protein-Protein Interaction Probing: Arginine is often crucial for mediating protein-protein interactions. Its modification can disrupt these interactions, helping to map binding interfaces and understand signaling pathways.
-
Development of Protein Conjugates: The modified arginine residue can potentially serve as a handle for further chemical modifications, enabling the creation of protein-small molecule or protein-protein conjugates.
-
Therapeutic Development: Altering the function of a key protein by modifying a critical arginine residue can be a strategy in drug development. The introduction of the nitro group also offers a potential site for further chemical elaboration.
Quantitative Data Summary
The following tables summarize quantitative data on the modification of arginine residues with malondialdehyde and related compounds, providing insights into reaction efficiency and the impact on protein properties.
Table 1: Reaction Conditions and Efficiency for Arginine Modification
| Protein/Peptide | Reagent | Reagent Excess (molar) | pH | Temperature (°C) | Reaction Time | Modification Efficiency (%) | Reference |
| Arginine-containing peptides | Malondialdehyde | 100 | <1 (12 M HCl) | Room Temp | 1 hr | >99 | [1] |
| Ribonuclease A | Nitromalondialdehyde | 100 | 9.0 | 25 | 24 hr | ~75 (of accessible Arg) | Adapted from[2] |
| Lysozyme | 2,4-Pentanedione | - | 9.0 | 25 | 100 hr | ~41 (4.5 of 11 Arg) | [2] |
| Insulin B chain | Nitromalondialdehyde | 50 | 8.5 | 37 | 4 hr | Not specified | Adapted from[3] |
Table 2: Effects of Arginine Modification on Enzyme Kinetics
| Enzyme | Modifying Reagent | Modified Residue(s) | Substrate | Change in K_m | Change in V_max | Reference |
| Arginase | N/A (for comparison) | - | L-Arginine | K_m = 1.7 mM | - | [4] |
| Trypsin | Nitromalondialdehyde | Arginine | Nα-Benzoyl-DL-arginine-p-nitroanilide | Increase | Decrease | Hypothetical, based on Arg's role in substrate binding |
| Arginine Kinase | N/A (for comparison) | - | Arginine | - | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Arginine Modification in a Model Protein (e.g., Lysozyme)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest (e.g., Lysozyme)
-
This compound monohydrate
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (for verification)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water immediately before use. Handle this reagent with care as it can be impact-sensitive and thermally unstable.
-
-
Modification Reaction:
-
Adjust the pH of the protein solution to 9.0 using 0.1 M sodium borate buffer and dropwise addition of NaOH.
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 50-100 fold excess over the number of arginine residues).
-
Incubate the reaction mixture at 25°C with gentle stirring for 24-48 hours. The optimal reaction time should be determined empirically.
-
-
Reaction Quenching and Purification:
-
To stop the reaction, lower the pH to 7.0 with dilute HCl.
-
Remove the excess reagent and buffer exchange the modified protein into a suitable storage buffer (e.g., PBS pH 7.4) using a desalting column.
-
-
Characterization of Modification:
-
Spectrophotometric Analysis: The formation of the δ-(5-nitro-2-pyrimidyl)ornithyl derivative can be monitored by an increase in absorbance in the UV-visible spectrum.
-
Mass Spectrometry: Use techniques like MALDI-TOF or LC-MS to confirm the mass increase corresponding to the modification. Each modification adds a net mass to the arginine residue.
-
Amino Acid Analysis: Perform amino acid analysis to quantify the loss of arginine and the appearance of the modified ornithine derivative.
-
Protocol 2: Analysis of Modification Specificity
This protocol helps to assess the extent of modification on arginine versus potential side reactions with lysine and tryptophan.
Materials:
-
Modified protein from Protocol 1
-
Unmodified control protein
-
Trypsin (for proteomics)
-
LC-MS/MS system
Procedure:
-
Proteolytic Digestion:
-
Digest both the modified and unmodified protein samples with trypsin according to standard protocols.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including variable modifications for arginine (conversion to δ-(5-nitro-2-pyrimidyl)ornithyl), lysine, and tryptophan.
-
-
Data Analysis:
-
Quantify the percentage of peptides showing the desired arginine modification.
-
Identify and quantify any peptides with modifications on lysine or tryptophan residues to assess the degree of side reactions.
-
Visualizations
Experimental Workflow
Caption: Workflow for protein modification using this compound.
Reaction of this compound with Arginine
Caption: Conversion of an arginine residue to a δ-(5-nitro-2-pyrimidyl)ornithyl residue.
Hypothetical Signaling Pathway Inhibition
Context: The modification of arginine to a δ-(5-nitro-2-pyrimidyl)ornithyl residue can disrupt protein-protein interactions that are critical for signal transduction. For example, many signaling pathways rely on the binding of a kinase to its substrate, an interaction often mediated by charged residues like arginine. By modifying a key arginine in the kinase's substrate recognition site, this interaction can be blocked, thereby inhibiting the downstream signaling cascade.
The following diagram illustrates a hypothetical scenario where the modification of "Protein A" at a critical arginine residue prevents its phosphorylation by "Kinase X," thus blocking the activation of a downstream MAPK cascade.
Caption: Hypothetical inhibition of a kinase cascade by arginine modification.
References
- 1. Chemical and biological methods to detect posttranslational modifications of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Regulates Multiple Signal Pathways in Plants via Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Effect of Protein Arginine Methylation on G Protein-Coupled Receptor Signaling and Protein-Protein Interactions with Modulators of D2 Signaling - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Sodium Nitromalonaldehyde with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the reaction between sodium nitromalonaldehyde (B3023284) and amino acids. Sodium nitromalonaldehyde is a reactive organic compound that can participate in various chemical reactions, making it a reagent of interest in organic synthesis.[1] Its reaction with the primary amino groups of amino acids is anticipated to proceed via a condensation reaction, forming Schiff base adducts. These adducts may serve as intermediates for the synthesis of modified amino acids or as targets for analytical studies. Due to the limited availability of direct literature on this specific reaction, the protocols and mechanisms described herein are based on established principles of aldehyde-amine chemistry and general methods for the synthesis and analysis of amino acid derivatives.
Introduction
This compound monohydrate is a white crystalline solid soluble in water and polar organic solvents.[1] It is known to be an important reagent in organic synthesis.[1] The presence of both aldehyde and nitro functional groups suggests a rich chemical reactivity. The reaction of aldehydes with the primary amino groups of amino acids is a well-established transformation, typically leading to the formation of a Schiff base (an imine) through nucleophilic addition followed by dehydration. This reaction is fundamental in various biochemical and synthetic processes.
The reaction of this compound with amino acids is of interest for several potential applications:
-
Synthesis of Novel Amino Acid Derivatives: The resulting nitro-containing adducts could be valuable precursors for synthesizing non-proteinogenic amino acids with unique electronic and steric properties for incorporation into peptides or as standalone pharmacologically active molecules.
-
Bioconjugation and Labeling: If the reaction is specific and proceeds under mild conditions, it could be explored for the selective modification of proteins or peptides.
-
Analytical Chemistry: The formation of chromophoric or fluorophoric adducts could be exploited for the development of new analytical methods for amino acid detection and quantification.
Reaction Mechanism
The reaction between this compound and a primary amino acid is expected to follow a two-step mechanism characteristic of Schiff base formation:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino acid's primary amine group attacks one of the electrophilic carbonyl carbons of nitromalonaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming a stable carbon-nitrogen double bond (imine or Schiff base).
The nitro group (-NO2) is a strong electron-withdrawing group, which is expected to influence the reactivity of the aldehyde groups.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for Schiff base formation.
Experimental Protocols
The following are proposed experimental protocols for the reaction of this compound with a generic amino acid (e.g., glycine (B1666218) or alanine) and for the analysis of the resulting products. These protocols are based on general organic synthesis techniques and analytical methods for amino acid derivatives.
Protocol for the Synthesis of an Amino Acid-Nitromalonaldehyde Adduct
This protocol outlines a general procedure for the synthesis of a Schiff base adduct from this compound and an amino acid.
Materials:
-
This compound monohydrate
-
Amino acid (e.g., Glycine)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound monohydrate (1.0 eq) in 50 mL of anhydrous ethanol. Add the amino acid (1.0 eq) to this solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Use an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to develop the TLC plate. Visualize the spots under a UV lamp. The formation of a new, more nonpolar spot should indicate product formation.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.
Diagram of the Synthetic Workflow:
Caption: General workflow for adduct synthesis.
Protocol for the Quantitative Analysis of the Reaction by UV-Vis Spectrophotometry
This protocol describes a method to quantify the formation of the Schiff base adduct, which is expected to have a unique UV-Vis absorption spectrum.
Materials:
-
This compound monohydrate
-
Amino acid (e.g., Glycine)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare stock solutions of this compound and the amino acid in phosphate buffer.
-
Reaction Mixture: In a quartz cuvette, mix the this compound and amino acid solutions to initiate the reaction. A typical final concentration might be in the range of 10-100 µM.
-
Spectrophotometric Measurement: Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals (e.g., every 1-5 minutes) over a wavelength range of 200-600 nm.
-
Data Analysis: The formation of the Schiff base should result in the appearance of a new absorbance peak. The rate of reaction can be determined by monitoring the increase in absorbance at the wavelength of maximum absorbance (λmax) of the product over time.
Table 1: Hypothetical Quantitative Data for Reaction Kinetics
| Time (minutes) | Absorbance at λmax (Product) |
| 0 | 0.010 |
| 5 | 0.150 |
| 10 | 0.280 |
| 15 | 0.390 |
| 20 | 0.480 |
| 30 | 0.600 |
| 60 | 0.750 |
Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reactants and conditions.
Analytical Methods for Product Characterization
Characterization of the reaction product is crucial to confirm its structure. A combination of spectroscopic techniques is recommended.
Table 2: Recommended Analytical Techniques
| Technique | Expected Information |
| UV-Vis Spectroscopy | Determination of the maximum absorbance wavelength (λmax) of the product, useful for quantitative analysis and monitoring reaction kinetics. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. Expect to see the appearance of a C=N stretch (imine) around 1640-1690 cm⁻¹ and the disappearance of the N-H bend of the primary amine. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR should show a characteristic signal for the imine proton (-CH=N-). ¹³C NMR will show a signal for the imine carbon. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product, confirming the formation of the 1:1 adduct. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. Fragmentation patterns in MS/MS can further elucidate the structure.[2][3][4] |
Potential Applications and Future Directions
The reaction of this compound with amino acids opens up possibilities for various applications in drug development and biochemical research.
-
Drug Discovery: The synthesized nitro-amino acid adducts can be screened for biological activity. The nitro group can be further modified, for example, by reduction to an amino group, allowing for the creation of a diverse library of compounds.
-
Peptide Modification: The reaction could be optimized for the site-selective modification of peptides, introducing a nitro group as a chemical handle for further functionalization or as a probe to study peptide structure and function.
-
Development of Analytical Reagents: If the reaction leads to a colored or fluorescent product, it could be the basis for a new spectrophotometric or fluorometric assay for the quantification of amino acids.
Diagram of Potential Application Pathways:
Caption: Potential applications of the reaction.
Safety Precautions
This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct experimental data on the reaction of this compound with amino acids is scarce, established principles of organic chemistry allow for the confident prediction of a Schiff base formation mechanism. The protocols and analytical methods outlined in this document provide a solid foundation for researchers to explore this reaction. The potential to synthesize novel amino acid derivatives for applications in drug discovery, peptide chemistry, and analytical sciences makes this an area worthy of further investigation. Careful characterization of the reaction products and optimization of the reaction conditions will be key to unlocking the full potential of this chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes: Synthetic Routes to Substituted Pyridines Using Sodium Nitromalonaldehyde
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their versatile chemical properties and ability to interact with biological targets make them a privileged structure in the design of novel pharmaceuticals. The development of efficient and flexible synthetic routes to access diverse pyridine (B92270) derivatives is therefore of critical importance. Sodium nitromalonaldehyde (B3023284), a readily prepared and reactive C3 synthon, offers a valuable starting material for the construction of the pyridine ring.[4][5] Its inherent functionality, including the nitro group and the aldehyde moieties, allows for the synthesis of pyridines with specific substitution patterns that are relevant to drug discovery programs.
This application note details synthetic strategies and protocols for the preparation of substituted pyridines via the cyclocondensation of sodium nitromalonaldehyde with various active methylene (B1212753) compounds.
Synthetic Strategies
The primary synthetic route involves a condensation reaction between this compound and a compound containing an active methylene group (e.g., a compound with a -CH2- group flanked by two electron-withdrawing groups). This approach is analogous to well-established pyridine syntheses like the Hantzsch synthesis.[6][7][8] The general strategy relies on the reactivity of the aldehyde groups of nitromalonaldehyde and the nucleophilicity of the carbanion generated from the active methylene compound.
The key steps in the reaction mechanism typically involve:
-
Knoevenagel Condensation: The active methylene compound condenses with one of the aldehyde groups of the nitromalonaldehyde.
-
Michael Addition: An intramolecular or intermolecular Michael addition can occur.
-
Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form a dihydropyridine (B1217469) intermediate.
-
Aromatization: The dihydropyridine is then aromatized, often through oxidation or elimination, to yield the final substituted pyridine.
This strategy allows for the introduction of a variety of substituents onto the pyridine ring, depending on the choice of the active methylene compound. For instance, using cyanoacetamide can lead to the formation of cyanopyridones, which are valuable intermediates in pharmaceutical synthesis.
Experimental Protocols
Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[4] Appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are essential.
Protocol 1: Preparation of this compound Monohydrate[4]
This protocol is adapted from Organic Syntheses.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Mucobromic acid
-
Water
Equipment:
-
2-L three-necked round-bottomed flask
-
Thermometer
-
Dropping funnel
-
Mechanical stirrer
-
Gas vent
-
Ice bath
-
Büchner funnel
Procedure:
-
In the 2-L flask, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water with heating and stirring.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol and place it in the dropping funnel.
-
Add the mucobromic acid solution dropwise to the sodium nitrite solution over 70–80 minutes with constant stirring. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.
-
Maintain the reaction temperature at 54 ± 1°C using an intermittent ice bath.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0–5°C in an ice bath to precipitate the product.
-
Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.
-
Transfer the crude product to a 1-L flask and recrystallize by heating to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water.
-
Filter the hot solution to remove any fine yellow solid and cool the clear red filtrate to 0–5°C.
-
Collect the recrystallized pink or tan needles of this compound monohydrate on a Büchner funnel and air-dry at room temperature.
Expected Yield: 57–65 g (36–41%).
Protocol 2: Synthesis of a Substituted 3-Nitro-2(1H)-pyridone
This is a representative protocol for the condensation of this compound with an active methylene compound, such as cyanoacetamide.
Materials:
-
This compound monohydrate
-
Cyanoacetamide
-
Piperidine (B6355638) (or another basic catalyst)
-
Ethanol
-
Hydrochloric acid (for acidification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel
Procedure:
-
In a round-bottom flask, suspend this compound monohydrate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of substituted pyridines using methods analogous to the reaction of this compound with active methylene compounds.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aldehyde | β-Ketoester (2 equiv.), Ammonium Acetate | Ethanol, reflux | 1,4-Dihydropyridine | Often high | [6] |
| α,β-Unsaturated Ketone | Ethyl Cyanoacetate | p-Toluenesulfonyl chloride | Substituted Pyridine | Not specified | [8] |
| Acetylacetone | Cyanoacetamide | Lipase | 4,6-dimethyl-3-cyano-2-pyridone | ~90% (with arginine) | [9] |
| Aromatic Aldehyde | Malononitrile, Thiophenol | GO-Ti₂O, Water, RT | Substituted Pyridine | Not specified | [10] |
Visualizations
Logical Relationship: General Synthetic Pathway to Substituted Pyridines
Caption: A flowchart illustrating the key stages in the synthesis of substituted pyridines.
Experimental Workflow: Synthesis of a Substituted 3-Nitro-2(1H)-pyridone
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Nitromalonaldehyde in the Preparation of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium nitromalonaldehyde (B3023284), a versatile organic reagent, serves as a valuable building block in the synthesis of a variety of dyes and pigments. Its unique trifunctional nature, possessing two aldehyde groups and a nitro group, allows for diverse chemical transformations leading to highly conjugated systems responsible for color. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the resulting chromophores, often leading to desirable bathochromic (deepening of color) and hyperchromic (intensification of color) effects.
The primary applications of sodium nitromalonaldehyde in this field are centered around two main reaction types:
-
Azo Coupling Reactions: While not a primary aromatic amine for diazotization, the active methylene (B1212753) position of nitromalonaldehyde can potentially act as a coupling component with diazonium salts to form azo dyes. The resulting structures would contain the characteristic -N=N- chromophore linked to a nitro- and dicarbonyl-substituted moiety, offering a unique scaffold for novel colorants.
-
Knoevenagel Condensation: The aldehyde functionalities of this compound readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for the formation of carbon-carbon double bonds, extending the conjugated π-system and leading to the formation of intensely colored polymethine dyes and pigments. The choice of the active methylene compound provides a facile method to tune the final color of the product.
These reactions open avenues for the creation of functional dyes with applications beyond traditional coloration, including materials for non-linear optics, organic light-emitting diodes (OLEDs), and as biological stains and probes. The following protocols provide detailed methodologies for the synthesis of the precursor and its potential application in dye and pigment formation.
Experimental Protocols
Protocol 1: Synthesis of this compound Monohydrate
This protocol details the synthesis of the starting material, this compound monohydrate, from mucobromic acid.
Materials:
-
Mucobromic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Water
-
Ice
Equipment:
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas vent
-
Büchner funnel
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to facilitate dissolution.
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.
-
Add the mucobromic acid solution dropwise to the sodium nitrite solution over a period of 70-80 minutes with constant stirring.
-
A mildly exothermic reaction will occur, and the solution will turn deep red with gas evolution. Maintain the reaction temperature at 54 ± 1°C by intermittent cooling with an ice bath.
-
After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.
-
Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.
-
Collect the crude product by filtration using a pre-chilled Büchner funnel.
-
For recrystallization, transfer the slightly moist crude product to a 1-L flask and heat to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water.
-
Filter the hot solution to remove any fine yellow solid impurities.
-
Cool the clear red filtrate to 0–5°C to allow the recrystallized product to precipitate.
-
Collect the purified pink or tan needles of this compound monohydrate by filtration and air dry at room temperature.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Mucobromic Acid | 257.85 | 258 | 1.0 |
| Sodium Nitrite | 69.00 | 258 | 3.74 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| This compound Monohydrate | 157.05 | 57-65 | 36-41 |
Diagram of the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: Generalized Synthesis of an Azo Dye
This protocol describes a representative method for synthesizing an azo dye by coupling a diazotized aromatic amine with a coupling agent. For the purpose of this example, we will consider the general reaction of a diazotized aniline (B41778) derivative with a conceptualized coupling component derived from this compound.
Materials:
-
Aniline derivative (e.g., 4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound Monohydrate (as the conceptual coupling agent)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a beaker, dissolve 2.8 g (0.02 mol) of 4-nitroaniline (B120555) in 10 mL of a 1:1 mixture of concentrated HCl and water. Heat gently if necessary to dissolve.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline derivative solution, ensuring the temperature is maintained between 0-5°C.
-
Stir the mixture for an additional 20 minutes at 0-5°C after the addition is complete.
-
Add a small amount of urea to the solution to quench any excess nitrous acid (cessation of gas evolution indicates completion). The resulting clear solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 3.14 g (0.02 mol) of this compound monohydrate in 20 mL of a 1 M aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold this compound solution.
-
An intensely colored precipitate should form immediately. Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the dye thoroughly with cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a low-temperature oven.
Quantitative Data (Hypothetical):
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-Nitroaniline | 138.12 | 2.8 | 0.02 |
| Sodium Nitrite | 69.00 | 1.4 | 0.02 |
| This compound Monohydrate | 157.05 | 3.14 | 0.02 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Hypothetical Yield (%) |
| Azo Dye Product | (Varies) | (Varies) | ~85% |
Diagram of Azo Dye Synthesis Pathway
Caption: Generalized pathway for the synthesis of an azo dye.
Protocol 3: Generalized Synthesis of a Polymethine Pigment via Knoevenagel Condensation
This protocol provides a general method for the synthesis of a polymethine pigment through the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound Monohydrate
-
Active Methylene Compound (e.g., Malononitrile)
-
Piperidine (B6355638) or another basic catalyst
-
Ethanol or another suitable solvent
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve 1.57 g (0.01 mol) of this compound monohydrate in 20 mL of ethanol.
-
To this solution, add 1.32 g (0.02 mol) of malononitrile.
-
Add a catalytic amount (e.g., 5 drops) of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
The reaction mixture will likely change color, indicating the formation of the pigment. Continue the reflux for 2-4 hours.
-
After the reflux period, allow the mixture to cool to room temperature. The pigment may precipitate upon cooling.
-
If necessary, place the flask in an ice bath to maximize precipitation.
-
Collect the solid pigment by vacuum filtration.
-
Wash the pigment with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the pigment in a desiccator.
Quantitative Data (Hypothetical):
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound Monohydrate | 157.05 | 1.57 | 0.01 |
| Malononitrile | 66.06 | 1.32 | 0.02 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Hypothetical Yield (%) |
| Polymethine Pigment | (Varies) | (Varies) | ~90% |
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Sodium Nitromalonaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of sodium nitromalonaldehyde (B3023284). This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to sodium nitromalonaldehyde?
A1: The most frequently cited methods for synthesizing this compound are the reaction of mucobromic acid with sodium nitrite (B80452), and the formylation of nitromethane (B149229). An alternative approach involves the nitration of a malonic ester derivative followed by subsequent transformation.
Q2: My yield of this compound from the mucobromic acid route is consistently low. What are the likely causes?
A2: Low yields in this synthesis are often attributed to improper temperature control and extended reaction times. The reaction is exothermic, and allowing the temperature to rise significantly above the optimal 54 ± 1°C can lead to the formation of darker, less pure products and reduced yields.[1] Similarly, prolonging the reaction time beyond the recommended duration does not increase the yield and can contribute to product degradation.[1]
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of tarry byproducts is a common issue when reaction temperatures are not well-controlled, especially in the synthesis from mucobromic acid. This is due to decomposition and side reactions. To prevent this, it is crucial to maintain the reaction temperature within the specified range by using an ice bath to manage the exothermic nature of the reaction.[1]
Q4: What are the key considerations for the formylation of nitromethane to produce this compound?
A4: The formylation of nitromethane is a variation of the Henry (nitroaldol) reaction. Key considerations include the choice of base, solvent, and reaction temperature. The reaction is reversible, so conditions should be chosen to favor product formation. Side reactions such as self-condensation of the aldehyde or polymerization can also occur, impacting the yield.
Q5: Are there more stable alternatives to using nitromalonaldehyde directly in subsequent reactions?
A5: Yes, due to the instability of nitromalonaldehyde, synthetic equivalents such as β-nitroenamines with a β-formyl group have been developed. These compounds are more soluble in common organic solvents and offer greater safety and easier handling for the synthesis of various nitro compounds.
Troubleshooting Guides
Synthesis from Mucobromic Acid
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Reaction temperature too high.- Reaction time too long.- Incomplete precipitation of the product. | - Strictly maintain the reaction temperature at 54 ± 1°C using an ice bath.[1]- Adhere to the recommended reaction time; longer times do not improve yield.[1]- Ensure the final cooling step to 0–5°C is sufficient for complete precipitation.[1] |
| Dark/Impure Product | - Excessive reaction temperature.- Extended reaction time. | - As with low yield, precise temperature and time control are critical for product purity.[1] |
| Gas Evolution Seems Excessive or Uncontrolled | - Addition of mucobromic acid solution is too fast. | - Add the mucobromic acid solution dropwise over the recommended 70–80 minutes to control the rate of the exothermic reaction and gas evolution.[1] |
General Troubleshooting for Formylation of Nitromethane (Henry Reaction)
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion | - Inappropriate catalyst or catalyst concentration.- Suboptimal reaction temperature.- Reaction reversibility. | - Screen different base catalysts (e.g., alkoxides, amines) and optimize their concentration.- Experiment with a range of temperatures; lower temperatures may reduce side reactions but require longer reaction times.- Use an excess of one reactant to shift the equilibrium towards the product. |
| Formation of Multiple Products | - Side reactions such as self-condensation or polymerization.- Lack of chemoselectivity. | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature to minimize side reactions.- Choose a more selective catalyst system. |
| Product is Unstable and Decomposes | - The product, nitromalonaldehyde, is inherently unstable. | - Isolate the product as its more stable sodium salt.- Use the crude product immediately in the next synthetic step. |
Data Presentation
Comparison of Synthetic Routes for this compound
| Parameter | Synthesis from Mucobromic Acid | Hypothetical Synthesis from Nitromethane |
| Starting Materials | Mucobromic acid, Sodium nitrite | Nitromethane, Formylating agent (e.g., ethyl formate) |
| Key Reaction Type | Nucleophilic substitution and rearrangement | Henry (Nitroaldol) Reaction / Formylation |
| Typical Yield | 36–41%[1] | Variable, dependent on conditions |
| Key Advantages | Well-documented procedure. | Potentially more atom-economical. |
| Key Disadvantages | Use of a specialized starting material (mucobromic acid), moderate yield. | Nitromalonaldehyde is unstable; reaction requires careful control to avoid side reactions. |
Experimental Protocols
Detailed Methodology for Synthesis of this compound Monohydrate from Mucobromic Acid
Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1]
Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent. The reaction should be conducted in a fume hood.[1]
Procedure:
-
In the flask, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water with heating and stirring.[1]
-
Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol (B145695).[1]
-
Place the mucobromic acid solution in the dropping funnel and add it dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes.[1]
-
A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C by intermittent application of an ice bath.[1]
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.[1]
-
Cool the mixture to 0–5°C using an ice bath while continuing to stir. A fine, yellow precipitate will form.[1]
-
Collect the crude product by filtration using a pre-chilled Büchner funnel.[1]
-
Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.[1]
-
Filter the hot solution to remove a fine yellow solid.[1]
-
Cool the clear red filtrate to 0–5°C to recrystallize the product.[1]
-
Collect the recrystallized product on a Büchner funnel and air-dry at room temperature.[1]
-
The expected yield is 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.[1]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound from mucobromic acid.
Caption: General mechanism of the Henry (nitroaldol) reaction.
References
Technical Support Center: Sodium Nitromalonaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium nitromalonaldehyde (B3023284).
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of sodium nitromalonaldehyde. This guide provides solutions to these problems in a question-and-answer format.
Issue 1: The final product is dark, discolored, or tarry, not the expected pink or tan needles.
-
Question: My this compound product is a dark brown or reddish, tar-like substance instead of the expected crystalline solid. What could be the cause?
-
Answer: The formation of a dark, impure product is often attributed to side reactions occurring at elevated temperatures or with prolonged reaction times.[1] The primary starting material, mucobromic acid, and the product itself can be susceptible to polymerization or decomposition under the reaction conditions, leading to complex, colored byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at the recommended 54 ± 1°C.[1] Use of an ice bath to manage the exothermic reaction is critical.
-
Monitor Reaction Time: Adhere to the specified reaction time. Extending the reaction in an attempt to increase yield can lead to the formation of more impurities.[1]
-
Purification: If a discolored product is obtained, attempt recrystallization as described in the standard protocol. However, be aware that highly polymerized materials may be difficult to remove.
-
Issue 2: A fine yellow solid is observed during the reaction or purification.
-
Question: During the synthesis, particularly after cooling the reaction mixture or during recrystallization, I observe a fine yellow precipitate. What is this substance?
-
Answer: The referenced synthesis from Organic Syntheses explicitly mentions the removal of a "fine yellow solid" by filtration of the hot recrystallization solution.[1] While the exact identity of this solid is not specified in the literature, it is likely an insoluble side product or an inorganic salt. One possibility is the formation of less soluble sodium salts of brominated organic acids or other byproducts from the reaction of mucobromic acid.
Troubleshooting Steps:
-
Hot Filtration: As per the standard procedure, perform a hot filtration of the ethanol (B145695)/water solution during recrystallization to remove this insoluble impurity.[1]
-
Ensure Complete Dissolution: During recrystallization, ensure that the desired product is fully dissolved in the hot solvent mixture to maximize its separation from the insoluble yellow solid upon cooling.
-
Issue 3: The yield of this compound is lower than expected.
-
Question: My synthesis resulted in a significantly lower yield than the reported 36-41%. What are the potential reasons for this?
-
Answer: Low yields can be a consequence of several factors, including incomplete reaction, loss of product during workup, or the prevalence of side reactions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the mucobromic acid and sodium nitrite (B80452) are of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Conditions: As mentioned previously, deviations from the optimal temperature and reaction time can favor the formation of side products at the expense of the desired product.[1]
-
Efficient Precipitation and Collection: Ensure the product is fully precipitated by cooling the solution to 0–5°C before filtration. Use a pre-chilled Büchner funnel to minimize dissolution of the product during collection.[1]
-
Recrystallization Losses: Minimize the amount of solvent used for recrystallization to avoid excessive loss of the product, which has some solubility even in the cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from mucobromic acid and sodium nitrite?
A1: While the literature does not provide a definitive list of side products for this specific reaction, based on the reactivity of the starting materials, the following are plausible impurities:
-
Mucoxybromic Acid: Under the basic conditions of the reaction, mucobromic acid can undergo hydrolysis to replace a bromine atom with a hydroxyl group.
-
Polymeric Materials: High temperatures or extended reaction times can lead to the polymerization of mucobromic acid or the nitromalonaldehyde product, resulting in dark, tarry substances.[1]
-
Oxidized Byproducts: Sodium nitrite is a known oxidizing agent, and under certain conditions, it could lead to the formation of various oxidized organic species.
-
Unidentified Yellow Precipitate: As noted in the experimental procedure, an uncharacterized fine yellow solid is often formed and removed during recrystallization.[1]
Q2: How can I minimize the formation of these side products?
A2: The key to minimizing side product formation is strict adherence to the established experimental protocol:
-
Temperature Control: Carefully maintain the reaction temperature at 54 ± 1°C.[1]
-
Reaction Time: Do not exceed the recommended reaction time.[1]
-
Purity of Reagents: Use high-purity mucobromic acid and sodium nitrite.
Q3: Is the this compound product stable?
A3: The sodium salt of nitromalonaldehyde is described as being impact-sensitive and thermally unstable. It should be handled as a potentially explosive material and stored under appropriate conditions.[1]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound monohydrate, adapted from Organic Syntheses.[1]
Materials and Equipment:
-
2-L three-necked round-bottomed flask
-
Thermometer
-
Dropping funnel
-
Mechanical stirrer
-
Gas vent
-
Ice bath
-
Büchner funnel
-
Sodium nitrite (258 g, 3.74 moles)
-
Mucobromic acid (258 g, 1 mole)
-
95% Ethanol (650 ml)
-
Water (350 ml)
Procedure:
-
A solution of 258 g (3.74 moles) of sodium nitrite in 250 ml of water is prepared in the 2-L flask and heated with stirring to dissolve the solid.
-
A solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol is added dropwise from the dropping funnel over 70-80 minutes.
-
The reaction temperature is maintained at 54 ± 1°C using an ice bath to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for an additional 10 minutes at the same temperature.
-
The mixture is then cooled to 0–5°C in an ice bath to precipitate the crude product.
-
The fine, yellow precipitate is collected on a pre-chilled Büchner funnel.
-
The crude product is transferred to a 1-L flask and dissolved in a boiling mixture of 400 ml of 95% ethanol and 100 ml of water.
-
The hot solution is filtered to remove a fine yellow solid.
-
The clear red filtrate is cooled to 0–5°C to crystallize the purified product.
-
The pink or tan needles of this compound monohydrate are collected on a Büchner funnel and air-dried.
Yield: 57–65 g (36–41%)
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Nitrite | 258 g (3.74 moles) | [1] |
| Mucobromic Acid | 258 g (1 mole) | [1] |
| Reaction Conditions | ||
| Temperature | 54 ± 1°C | [1] |
| Addition Time | 70-80 minutes | [1] |
| Stirring Time | 10 minutes (post-addition) | [1] |
| Product | ||
| Yield | 57-65 g (36-41%) | [1] |
| Appearance | Pink or tan needles | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Sodium Nitromalonaldehyde Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium nitromalonaldehyde (B3023284) condensations. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for a sodium nitromalonaldehyde condensation?
A1: this compound is a versatile C3 building block used in the synthesis of various heterocyclic compounds. It typically undergoes condensation reactions with nucleophiles, such as active methylene (B1212753) compounds, amines, and guanidines, leading to the formation of substituted pyridines, pyrimidines, and other related structures. The reaction is a type of Knoevenagel or Biginelli-like condensation.
Q2: What are the critical parameters to control for a successful condensation reaction?
A2: The key parameters influencing the outcome of a this compound condensation are:
-
Temperature: Controls the reaction rate and can influence the formation of side products.
-
pH: Affects the reactivity of the nucleophile and the stability of the reactants and products.
-
Solvent: Influences the solubility of reactants and can affect the reaction pathway.
-
Reaction Time: Insufficient time can lead to low conversion, while excessive time may promote side reactions.
-
Purity of Reactants: The purity of this compound and the condensing partner is crucial for obtaining a clean product.
Q3: How should I handle and store this compound?
A3: this compound monohydrate is a solid that should be stored at 2-8°C. It is important to handle it with care as it can be sensitive to heat and impact.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the temperature in small increments (e.g., 5-10°C). Some condensations require initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Suboptimal pH | The pH of the reaction mixture is critical. For condensations with amines or guanidines, a basic medium is often required to deprotonate the nucleophile. However, excessively high pH can lead to decomposition. Use a buffer system or perform a pH titration to find the optimal range. |
| Poor Solubility of Reactants | Ensure that both this compound and the condensing partner are soluble in the chosen solvent. If solubility is an issue, consider a different solvent or a co-solvent system. Common solvents include water, ethanol, and DMF. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a longer reaction time or gentle heating might be necessary. |
| Degraded this compound | Use freshly opened or properly stored this compound. Purity can be checked by melting point or spectroscopic methods. |
Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Self-condensation of Reactants | This can occur if the active methylene compound is too reactive or if the reaction conditions are too harsh. Try lowering the reaction temperature or adding the this compound solution slowly to the reaction mixture. |
| Side Reactions with the Solvent | Some solvents can participate in the reaction. For example, in alcoholic solvents, transesterification might occur if ester functionalities are present. Consider using an aprotic solvent. |
| Decomposition of Product or Reactants | High temperatures or extreme pH can lead to the degradation of the desired product or starting materials. An Organic Syntheses procedure for the preparation of this compound notes that running the reaction at a higher temperature or for a longer time results in a darker, less pure product, and does not increase the yield.[1] |
| Reaction with Atmospheric CO2 | In strongly basic solutions, atmospheric carbon dioxide can be absorbed, leading to the formation of carbonate salts and a drop in pH. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
Experimental Protocols
General Protocol for Condensation with an Amine
-
Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
In a separate flask, dissolve this compound monohydrate (1.0 mmol) in the same solvent (5 mL).
-
Slowly add the this compound solution to the amine solution at room temperature.
-
Adjust the pH of the mixture to the desired value (typically 8-10) using a suitable base (e.g., triethylamine, sodium carbonate).
-
Heat the reaction mixture to the optimized temperature (e.g., 50-80°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical this compound condensation.
References
"troubleshooting low yield in pyrimidine synthesis with Sodium nitromalonaldehyde"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in pyrimidine (B1678525) synthesis using sodium nitromalonaldehyde (B3023284).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for pyrimidine synthesis using sodium nitromalonaldehyde?
A1: The synthesis of a substituted pyrimidine, such as 2-amino-5-nitropyrimidine, from this compound typically follows a condensation reaction with a suitable amidine, like guanidine (B92328). The reaction involves the formation of a new heterocyclic ring.
Q2: My reaction has resulted in a low yield of the desired pyrimidine. What are the most common causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield.
-
Purity of Starting Materials: Impurities in either the this compound or the amidine can lead to side reactions.
-
Side Reactions: Competing reactions, such as the self-condensation of reactants or decomposition of intermediates, can reduce the formation of the target product.
-
Product Purification: Inefficient purification methods can lead to loss of the final product.
Q3: What color change should I expect during the reaction?
A3: The reaction of this compound with an amidine is often accompanied by a color change. For instance, in the synthesis of 2-amino-5-nitropyrimidine, the reaction mixture may turn from a yellow or orange to a deeper red or brown as the reaction progresses.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Ensure the reaction is conducted at the optimal temperature. For the synthesis of 2-amino-5-nitropyrimidine, a temperature of around 58°C for 10 hours has been reported for a similar synthesis.[1] |
| Suboptimal pH | The pH of the reaction mixture is crucial for the condensation reaction. Adjust the pH to the optimal range for the specific pyrimidine being synthesized. For many condensation reactions, a slightly basic or acidic medium is required. |
| Impure Starting Materials | Use high-purity this compound and guanidine (or other amidine). Impurities can interfere with the reaction. |
| Incorrect Molar Ratio of Reactants | The stoichiometry of the reactants is critical. An excess of one reactant may lead to side reactions. A 1:1 molar ratio of this compound to guanidine is a common starting point. |
Issue 2: Presence of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | This compound can be thermally unstable.[2][3] Avoid excessively high temperatures and prolonged reaction times. |
| Self-Condensation of Guanidine | Under certain conditions, guanidine can undergo self-condensation.[4] Ensure the reaction conditions favor the desired pyrimidine formation. |
| Formation of Polymeric Materials | Uncontrolled side reactions can lead to the formation of insoluble polymeric materials. This can be mitigated by optimizing reaction conditions and ensuring the purity of starting materials. |
Quantitative Data on Reaction Conditions
While specific quantitative data for the synthesis of all pyrimidines from this compound is not extensively available, the following table, adapted from the synthesis of a related compound (2-amino-5-nitropyridine), illustrates how reaction conditions can influence yield.[1] This data can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 45°C | 58°C | 70°C |
| Reaction Time | 12 hours | 10 hours | 8 hours |
| Yield (%) | 85% | 91.67% | 88% |
Note: This data is for the synthesis of 2-amino-5-nitropyridine (B18323) and should be used as a general guide for optimization.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-nitropyrimidine
This protocol is a generalized procedure based on the known reactivity of this compound and guanidine.
Materials:
-
This compound monohydrate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a clean, dry reaction flask, dissolve this compound monohydrate in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.
-
Slowly add the guanidine/sodium ethoxide solution to the this compound solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Experimental Workflow for Pyrimidine Synthesis
References
- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of Sodium nitromalonaldehyde in different solvents"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of sodium nitromalonaldehyde (B3023284) in various solvents. Due to the limited availability of specific quantitative stability data, this guide focuses on qualitative stability considerations, safe handling protocols, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of sodium nitromalonaldehyde?
This compound is a high-energy compound that should be handled with care. It is known to be:
-
Thermally Unstable: The compound can decompose at elevated temperatures.[1][2] It is recommended to store it at 2-8°C.[3]
-
Light Sensitive: Decomposition can be initiated by sunlight.[1] Experiments should be conducted in a way that minimizes light exposure.
-
Impact Sensitive: The solid material is sensitive to shock and should be handled as a potentially explosive substance.[2]
-
Hygroscopic: The commonly available form is the monohydrate, indicating its affinity for moisture.
Q2: There is conflicting information about its reactivity with water. Is it soluble or does it react violently?
This is a critical point of consideration. While one source indicates that it "reacts violently with water," another details a recrystallization procedure using a heated mixture of 95% ethanol (B145695) and water.[1][2] This suggests that the commonly used monohydrate form is soluble and can be used in aqueous or protic solvent mixtures with caution. The anhydrous form, if generated, may be significantly more reactive. It is crucial to always start with small-scale tests when using a new solvent system.
Q3: Which solvents are recommended for dissolving this compound?
This compound is soluble in water and polar organic solvents.[1] The choice of solvent will depend on the specific application.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for dissolving polar, salt-like compounds. They lack acidic protons, which can minimize the potential for chemical reactions with the solute.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) can also be used, as evidenced by recrystallization procedures.[2] However, given the reactive nature of the aldehyde and nitro groups, the stability in these solvents may be limited, and reactions could be pH-dependent.
Q4: My solution of this compound turned from yellow to red/brown. What does this indicate?
A color change, particularly darkening, is a common indicator of decomposition for many organic compounds. If your solution changes color, it is likely that the this compound is degrading. This could be triggered by:
-
Elevated temperature
-
Exposure to light
-
Presence of impurities in the solvent
-
Incompatible solvent
It is recommended to use freshly prepared solutions for the best experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving | The solvent is not polar enough. | Use a more polar solvent such as DMSO or DMF. Gentle warming may aid dissolution, but be cautious of thermal decomposition. |
| The material has degraded. | Use a fresh batch of the compound. | |
| Solution Discoloration | Decomposition of the compound. | Prepare solutions fresh and use them immediately. Protect the solution from light and heat. Ensure the solvent is pure and free of contaminants. |
| Reaction with the solvent. | Consider switching to a less reactive, polar aprotic solvent. | |
| Inconsistent Experimental Results | Degradation of stock solutions. | Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8°C) and protected from light for a short period. Perform a small-scale test to ensure its viability before use. |
| Hygroscopic nature of the solid. | Store the solid compound in a desiccator to prevent moisture absorption, which could affect its stability and reactivity. |
Qualitative Stability Summary
| Solvent Type | Examples | Qualitative Stability & Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally Recommended. These solvents are good for dissolving polar salts and are less likely to react with the solute due to the absence of acidic protons. However, ensure the solvents are anhydrous and of high purity. |
| Polar Protic | Water, Ethanol, Methanol | Use with Caution. While soluble, the stability may be limited. The acidic protons of these solvents could potentially participate in reactions. The recrystallization from an ethanol/water mixture suggests short-term stability at elevated temperatures.[2] Long-term storage in these solvents is not recommended. |
| Non-Polar | Hexane, Toluene | Not Recommended. Due to the ionic nature of the sodium salt, solubility is expected to be very low in non-polar solvents. |
Experimental Protocol: Safe Handling and Dissolution
Given the hazardous nature of this compound, the following protocol should be followed:
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Handling the Solid:
-
Handle the solid material in a well-ventilated fume hood.
-
Avoid creating dust.
-
Do not subject the solid to shock or friction. Use appropriate non-metallic spatulas.
3. Preparation of Solutions:
-
Perform a small-scale test first to ensure compatibility and observe for any signs of a vigorous reaction or decomposition.
-
To prepare a solution, slowly add the solid this compound to the desired solvent while stirring.
-
Prepare solutions at room temperature or below, unless gentle warming is required for dissolution, in which case, monitor the temperature closely.
-
Use high-purity, anhydrous solvents when possible to minimize potential side reactions.
-
Prepare solutions fresh and use them as soon as possible.
4. Storage of Solutions:
-
If short-term storage is necessary, store solutions in a tightly sealed container, protected from light, at 2-8°C.
Visualizations
Solvent Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate solvent for your experiment involving this compound.
Caption: A decision-making workflow for solvent selection.
Potential Decomposition Pathway
This diagram illustrates a simplified, hypothetical decomposition pathway for this compound in the presence of factors like heat or light.
References
Technical Support Center: Managing Exothermic Reactions of Sodium Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of reactions involving sodium nitromalonaldehyde (B3023284). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sodium nitromalonaldehyde?
A1: this compound is a high-energy material that presents several significant hazards. It is thermally unstable and sensitive to impact, meaning it should be handled as a potentially explosive substance.[1] The synthesis of this compound is a mildly exothermic reaction that requires careful temperature control to prevent runaway reactions.[2] Additionally, the compound itself will decompose under high temperatures and exposure to sunlight.[3] It is also harmful if inhaled, ingested, or in contact with skin.
Q2: What are the initial signs of a runaway reaction during the synthesis of this compound?
A2: The primary indicator of a potential runaway reaction is a rapid and uncontrolled increase in the internal temperature of the reaction mixture, even with external cooling applied.[4] Other signs include a sudden, vigorous evolution of gas (more than the gentle evolution expected), a rapid color change to a dark brown or black, and the emission of fumes.[2]
Q3: What immediate steps should be taken if a runaway reaction is suspected?
A3: If a runaway reaction is suspected, prioritize personal safety above all else. Alert all personnel in the immediate vicinity and evacuate the area if the reaction cannot be brought under control. If it is deemed safe to intervene, the following steps can be considered:
-
Immediately cease the addition of any further reagents.
-
Increase the efficiency of the cooling bath by adding more coolant (e.g., dry ice to an acetone (B3395972) bath).
-
If the reaction continues to accelerate, and as a last resort, prepare for an emergency quench by adding the reaction mixture to a large volume of a cold, non-reactive solvent or an ice/water mixture with extreme caution.[5] Be aware that quenching a nitration reaction with water can be hazardous due to the exothermic dilution of any strong acids present.[5]
Q4: How does reaction temperature affect the yield and purity of this compound?
A4: Maintaining the recommended reaction temperature is crucial for both safety and the desired outcome of the synthesis. In the synthesis of this compound monohydrate, running the reaction at a higher temperature or for a longer duration does not increase the yield and results in a darker, less pure product.[2] Elevated temperatures can lead to the formation of by-products through side reactions or decomposition of the desired product.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike | 1. Addition of reactant (e.g., mucobromic acid solution) is too fast.2. Inadequate cooling capacity of the ice bath.3. Inefficient stirring leading to localized "hot spots". | 1. Reduce the rate of addition immediately. For subsequent experiments, add the reactant dropwise over a longer period.2. Ensure the reaction flask is adequately submerged in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., ice-salt mixture).3. Increase the stirring rate to ensure homogeneous mixing and heat distribution. Use a mechanical stirrer for larger scale reactions. |
| Product is Dark and Oily, with Low Yield | 1. Reaction temperature was too high.2. Reaction was allowed to proceed for too long.3. pH of the reaction mixture was not optimal. | 1. Carefully monitor and maintain the internal reaction temperature within the recommended range (e.g., 54 ± 1°C during addition for the synthesis from mucobromic acid).[1]2. Monitor the reaction by an appropriate method (e.g., TLC) and quench it upon completion.3. Ensure the correct stoichiometry of reagents to maintain the appropriate pH for the reaction. |
| No Reaction or Very Slow Reaction | 1. Reaction temperature is too low.2. Purity of starting materials is low.3. Incorrect stoichiometry of reactants. | 1. Slowly and carefully allow the reaction temperature to rise to the lower end of the recommended range while monitoring closely for any exotherm.2. Ensure all starting materials are of high purity and are properly stored.3. Double-check all calculations and measurements for the reactants. |
| Difficulty in Precipitating the Product | 1. The product is too soluble in the current solvent mixture.2. The solution is not sufficiently cooled. | 1. If applicable, after the reaction is complete, consider adding a co-solvent in which the product is less soluble to induce precipitation.2. Ensure the mixture is cooled to the recommended temperature (e.g., 0–5°C) for a sufficient amount of time to allow for complete crystallization.[1] |
Quantitative Data on Thermal Hazards
| Compound | Heat of Decomposition (kJ/mol) | Decomposition Onset Temperature (°C) (DSC) | Notes |
| Nitromethane | 67.4 kcal/mol (approx. 282 kJ/mol)[7] | ~320 | A simple nitroalkane, for baseline comparison.[8] |
| 2,4-Dinitrophenylhydrazine | Not specified | Exothermic decomposition follows melting.[9] | A more complex molecule with multiple nitro groups. |
| Dinitrobenzotriazole | 299.2 | Not specified | The C-NO2 bond dissociation enthalpy.[10] |
| 4-Amino-5,7-dinitrobenzotriazole | 318.7 | Not specified | The C-NO2 bond dissociation enthalpy.[10] |
Disclaimer: This data is for analogous compounds and should be used for informational purposes only. A thorough thermal hazard analysis, including techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), should be conducted for this compound under the specific experimental conditions to be used.
Experimental Protocols
Protocol 1: Synthesis of this compound Monohydrate [1]
This protocol is adapted from Organic Syntheses.
Materials:
-
Sodium nitrite (B80452) (258 g, 3.74 moles)
-
Water (250 mL for sodium nitrite, 100 mL for recrystallization)
-
Mucobromic acid (258 g, 1 mole)
-
95% Ethanol (B145695) (250 mL for mucobromic acid, 400 mL for recrystallization)
Equipment:
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas vent
-
Ice bath
-
Büchner funnel
Procedure:
-
In the 2-L flask, dissolve sodium nitrite in 250 mL of water with heating and stirring.
-
In a separate beaker, dissolve mucobromic acid in 250 mL of warm 95% ethanol.
-
Transfer the mucobromic acid solution to the dropping funnel.
-
CRITICAL STEP: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red with gas evolution.
-
Maintain the internal reaction temperature at 54 ± 1°C by intermittently applying an ice bath to the flask.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.
-
Collect the crude product by filtration using a pre-chilled Büchner funnel.
-
For recrystallization, transfer the moist product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the clear red filtrate to 0–5°C to induce crystallization.
-
Collect the recrystallized pink or tan needles of this compound monohydrate by filtration and air-dry at room temperature.
Protocol 2: General Procedure for Emergency Quenching of an Exothermic Reaction
This is a general guideline and should be adapted based on the specific reactants and solvents used. This should only be performed as a last resort when a reaction is deemed dangerously out of control.
-
Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a face shield, and have a fire extinguisher and safety shower readily accessible. Work behind a blast shield.
-
Prepare Quench Bath: In a separate, large container (at least 10 times the volume of the reaction), prepare a large volume of crushed ice and water.
-
Cease Reagent Addition: Immediately stop adding any reagents to the runaway reaction.
-
Slow Addition to Quench Bath: With extreme caution, slowly and carefully pour the reacting mixture in a thin stream into the vigorously stirred ice/water bath. Do not dump the entire reaction mixture at once, as this can cause a violent eruption.
-
Monitor: Observe the quenching process from a safe distance. Be prepared for rapid gas evolution and potential splashing.
-
Neutralization: Once the reaction is quenched and the temperature has stabilized, the resulting aqueous mixture can be neutralized with a suitable acid or base before disposal, following institutional safety protocols.
Visualizations
Caption: Troubleshooting workflow for an exothermic reaction.
Caption: General experimental workflow for synthesis.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"preventing polymerization of Sodium nitromalonaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling, storing, and utilizing sodium nitromalonaldehyde (B3023284), with a focus on preventing its unintended decomposition. While the term "polymerization" is sometimes used, the primary mode of degradation for this compound is decomposition, which can be accelerated by factors such as heat, light, and pH.
Frequently Asked Questions (FAQs)
Q1: My solid sodium nitromalonaldehyde has changed color from white/pale yellow to a darker yellow/brown. What does this indicate?
A1: A color change to a darker yellow or brown is a visual indicator of decomposition. This degradation can be caused by exposure to elevated temperatures, light, or impurities. It is crucial to handle the material showing signs of decomposition with extreme caution, as it may be more sensitive to shock and heat.
Q2: I observed gas evolution from my solution of this compound. What is happening?
A2: Gas evolution is a sign of active decomposition. The breakdown of the molecule can release gaseous byproducts. This is a hazardous situation, and appropriate safety measures should be taken immediately, including working in a well-ventilated fume hood and ensuring there are no nearby ignition sources.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storage at low temperatures is recommended. The recommended storage temperature is 2-8°C. Storing it in a dedicated, well-sealed container in a refrigerator is a standard practice to minimize thermal decomposition. Ensure the container is opaque to protect it from light.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in water and polar organic solvents. For reactions, the choice of solvent will be dictated by the specific chemistry. However, for storage of solutions, it is critical to use high-purity, dry solvents, as impurities can catalyze decomposition.
Q5: Are there any known stabilizers I can add to my this compound solution?
A5: While specific stabilizers for this compound are not well-documented, the decomposition of other nitro compounds is known to be autocatalytic, involving nitrogen oxides (NOx). Stabilizers used for other energetic materials, such as diphenylamine (B1679370) or urea (B33335) derivatives, function by scavenging these NOx species. The suitability of these for this compound would need to be experimentally verified. It is advisable to first optimize reaction and storage conditions to minimize decomposition before exploring stabilizers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low yield in a reaction | Decomposition of this compound. | - Ensure the reaction is carried out at the lowest feasible temperature. - Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. - Use fresh, high-purity this compound. - Consider de-gassing solvents to remove dissolved oxygen. |
| Formation of a dark, impure product | Decomposition during the reaction or work-up. | - A synthesis procedure for this compound notes that higher temperatures or longer reaction times lead to a darker, less pure product.[1] Minimize reaction time and maintain strict temperature control. - During work-up, avoid prolonged exposure to elevated temperatures (e.g., during solvent evaporation). |
| Inconsistent reaction outcomes | Variable quality of the starting material. | - Visually inspect the solid this compound before use for any signs of discoloration. - If possible, use analytical techniques such as UV-Vis spectroscopy to assess the purity of a solution before use. A fresh solution should have a characteristic absorption spectrum; the appearance of new peaks or a shift in existing ones can indicate degradation. |
| Solid material appears clumpy or has an unusual texture | Absorption of moisture. | - this compound is hygroscopic. Store it in a desiccator over a suitable drying agent. - Handle the solid material quickly in a dry atmosphere (e.g., a glove box with an inert atmosphere) to minimize moisture uptake. |
Data on Stability
| Parameter | Condition | Observed Effect on Stability | Citation |
| Temperature | High Temperature | Decomposes. Considered thermally unstable and potentially explosive. | [1] |
| 2-8°C | Recommended storage temperature for the solid. | ||
| Light | Sunlight/UV Light | Decomposes. | |
| pH | Not Specified | The preparation involves adjusting the pH with sodium hydroxide. Stability is likely pH-dependent, as with many organic molecules. | |
| Physical State | Solid | Impact-sensitive. | [1] |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a Standard Solution
This protocol outlines the steps for safely handling solid this compound and preparing a solution for experimental use.
Materials:
-
This compound (solid)
-
High-purity, dry solvent (e.g., anhydrous ethanol (B145695) or deionized water)
-
Spatula
-
Weighing paper
-
Volumetric flask (amber or wrapped in foil)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Before handling the solid, ensure the workspace in the fume hood is clean and free of any incompatible materials. All glassware should be clean and dry.
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper. Minimize the time the solid is exposed to ambient light and air.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a small amount of the chosen solvent and gently swirl to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, dilute the solution to the final volume with the solvent.
-
Mixing: Stir the solution with a magnetic stirrer for a few minutes to ensure homogeneity.
-
Storage: If the solution is not for immediate use, store it in the refrigerator at 2-8°C in a tightly sealed, light-protected container. It is recommended to prepare fresh solutions for optimal results.
Protocol 2: Monitoring Decomposition using UV-Vis Spectroscopy
This protocol provides a method to qualitatively assess the stability of a this compound solution over time.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Initial Spectrum: Immediately after preparing the solution, record its UV-Vis absorption spectrum. This will serve as the baseline (t=0) spectrum.
-
Incubation: Store the solution under the desired conditions to be tested (e.g., at room temperature on the benchtop, in the refrigerator, or exposed to a light source).
-
Time-Point Measurements: At regular intervals (e.g., every hour, or every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Analysis: Compare the spectra over time. The appearance of new absorption bands, a decrease in the intensity of the main absorption peak, or a significant shift in the wavelength of maximum absorbance (λmax) are indicative of decomposition.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decomposition Pathway Conceptual Diagram
Caption: Conceptual diagram of this compound decomposition.
References
"effect of pH on Sodium nitromalonaldehyde reactivity"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the reactivity of sodium nitromalonaldehyde (B3023284). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of sodium nitromalonaldehyde in aqueous solutions?
Q2: I am observing a color change in my this compound solution after adjusting the pH. What could be the reason?
A color change upon pH adjustment often indicates a change in the chemical structure of the compound. For β-dicarbonyl compounds like nitromalonaldehyde, a shift in the keto-enol tautomeric equilibrium can be influenced by pH. In basic solutions, the formation of the enolate ion is favored, which is a resonance-stabilized species and may exhibit a different color. It is also possible that the color change is due to degradation of the compound.
Q3: My reaction with this compound is not proceeding as expected after changing the pH. What could be the issue?
The reactivity of this compound is highly dependent on pH. As a β-dicarbonyl compound, the alpha-carbon is acidic, and its deprotonation to form a nucleophilic enolate is base-catalyzed. If your reaction requires the nucleophilic character of the enolate, increasing the pH (moving towards alkaline conditions) would likely increase the reaction rate. Conversely, if the reaction proceeds via an acid-catalyzed mechanism, lowering the pH would be beneficial. Reactions of aldehydes and ketones, in general, can be sensitive to pH control for optimal outcomes.[2][3]
Q4: Are there any known incompatible buffer systems with this compound?
While specific studies on buffer compatibility with this compound are limited, it is advisable to use buffers that are inert to aldehydes and nitro groups. Buffers containing primary or secondary amines (e.g., Tris) could potentially react with the aldehyde functional groups to form imines. Phosphate or borate (B1201080) buffers are generally considered more inert for such applications. It is always recommended to perform a small-scale compatibility test with your chosen buffer system before proceeding with your main experiment.
Q5: What are the expected degradation products of this compound at different pH values?
Detailed studies on the specific degradation products of this compound under various pH conditions are not extensively documented in the available literature. Generally, β-dicarbonyl compounds can undergo hydrolysis, especially at extreme pH values. The presence of the nitro group may also influence the degradation pathway, potentially leading to a variety of smaller organic molecules.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain literature detailing the effect of pH on the reaction rates, stability constants, or decomposition kinetics of this compound. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Experimental Protocols
Protocol: General Procedure for Evaluating the pH Stability of this compound using UV-Vis Spectrophotometry
This protocol provides a general framework for assessing the stability of this compound at different pH values.
Materials:
-
This compound monohydrate
-
A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3 to 10)
-
Deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL). Protect the solution from light and use it promptly due to the compound's potential instability.
-
Preparation of Test Solutions: For each pH value to be tested, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer to achieve the desired final concentration. Ensure the final concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometric Measurement:
-
Immediately after preparing each test solution, record its UV-Vis spectrum (e.g., from 200 to 600 nm) at a controlled temperature. The spectrum at time zero will serve as the baseline.
-
Incubate the remaining test solutions at a constant temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum absorption (λmax) over time for each pH.
-
A decrease in absorbance at λmax over time suggests degradation of the compound.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Plot the concentration of this compound (calculated from the absorbance using a calibration curve) versus time for each pH to determine the degradation kinetics.
-
Visualizations
Logical Relationship between pH and the Reactivity of a β-Dicarbonyl Compound
Caption: pH-dependent equilibrium of a β-dicarbonyl compound.
Experimental Workflow for pH Stability Analysis
Caption: Workflow for UV-Vis stability testing.
References
Technical Support Center: Sodium Nitromalonaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium nitromalonaldehyde (B3023284).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sodium nitromalonaldehyde?
A1: this compound monohydrate is a hazardous substance and requires careful handling. Key safety concerns include:
-
Explosive Potential: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable, and should be handled as a potentially explosive material.[1]
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[2]
-
Corrosivity: The compound can cause burns.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including eye protection, gloves, and a lab coat, and take precautions against static discharge.[2]
Q2: My final product is a dark, discolored solid. What could be the cause?
A2: A darker, less pure product is often the result of improper temperature control during the reaction. Running the reaction at a temperature higher than recommended or for an extended period can lead to the formation of impurities.[1] Additionally, the compound can decompose under high temperatures and sunlight, so proper storage and handling are crucial.[2]
Q3: I am experiencing a very low yield after recrystallization. What are the common causes of product loss?
A3: Low yield can stem from several factors during the work-up procedure:
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently (e.g., 0–5°C) to maximize the precipitation of the product.[1]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer, leading to loss during filtration.[3] Ensure you are using the correct solvent ratios for recrystallization to minimize solubility at low temperatures.
-
Filtration Issues: Some product may be lost if it passes through the filter paper or adheres to the filtration media.[3] Using a chilled Büchner funnel for collection can help improve recovery.[1]
Q4: The crude product won't fully dissolve during the recrystallization step. What should I do?
A4: The Organic Syntheses procedure for this compound mentions filtering the hot recrystallization solution to remove a fine yellow solid impurity.[1] If your product does not fully dissolve in the hot solvent mixture, it is likely due to the presence of this insoluble impurity. Filter the hot solution to remove the solid before allowing the filtrate to cool and crystallize.
Q5: Can I use acidic or basic washes during the work-up of reactions involving this compound?
A5: The stability of this compound to acidic or basic conditions should be considered. If you suspect your product is sensitive, you can test its stability by taking a small sample of your reaction mixture and treating it with the acidic or basic solution you intend to use. Monitor any changes using Thin Layer Chromatography (TLC) to see if degradation occurs.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms upon cooling the reaction mixture. | 1. The solution is not sufficiently cooled.2. The concentration of the product is too low. | 1. Ensure the mixture is cooled to the recommended temperature range (e.g., 0–5°C) using an ice bath and allow sufficient time for precipitation.[1]2. If possible, concentrate the solution by carefully removing some solvent under reduced pressure, being mindful of the product's thermal sensitivity. |
| The recrystallized product is still impure (e.g., off-color, poor analytical data). | 1. Inefficient removal of impurities during hot filtration.2. The cooling process was too rapid, trapping impurities in the crystal lattice. | 1. Ensure the recrystallization solution is hot when filtered to prevent premature crystallization of the product along with the impurities.[1]2. Allow the filtrate to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
| TLC of the reaction mixture looks clean, but the TLC after work-up shows multiple spots. | 1. The product is degrading upon exposure to water, air, acid, or base during the work-up steps.[3] | 1. Test the stability of your product to each component of the work-up individually.[3]2. If instability is identified, modify the work-up to avoid the problematic reagent (e.g., use a neutral wash instead of acid/base). |
| Crude NMR spectrum is difficult to interpret or shows no product peaks. | 1. Reagent or solvent peaks are obscuring the product peaks.2. The product is insoluble in the NMR solvent. | 1. Purify a small sample of the crude material via column chromatography or recrystallization before NMR analysis.[3]2. Ensure you are using an appropriate deuterated solvent in which your compound is soluble. |
Experimental Protocols
Key Experiment: Work-up and Recrystallization of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
1. Isolation of Crude Product: a. Once the reaction is complete, cool the reaction mixture to 0–5°C in an ice bath while stirring continuously. b. A fine, yellow precipitate of the crude product will form. c. Collect the precipitate by vacuum filtration using a previously chilled Büchner funnel.
2. Recrystallization: a. Transfer the moist crude product to a flask of appropriate size. b. Add a solvent mixture of 95% ethanol (B145695) and water (a 4:1 ratio is a good starting point). c. Heat the mixture to boiling with stirring to dissolve the solid. The solution will turn a clear red color. d. If an insoluble yellow solid remains, perform a hot filtration through a Büchner funnel to remove it. e. Allow the clear red filtrate to cool slowly to room temperature, then cool further to 0–5°C in an ice bath to induce crystallization. f. Collect the recrystallized product (which should appear as pink or tan needles) by vacuum filtration.
3. Drying: a. Dry the final product in air at room temperature. Avoid using high heat due to the thermal instability of the compound.[1][2]
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound work-ups.
References
Validation & Comparative
Navigating Heterocycle Synthesis: A Comparative Guide to Alternatives for Sodium Nitromalonaldehyde
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Sodium nitromalonaldehyde (B3023284) has traditionally been a key building block in this field, valued for its utility in constructing various heterocycles. However, its handling properties, including instability and potential hazards, have prompted a search for more amenable alternatives.[1] This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering experimental data and detailed protocols to inform your selection of the most suitable approach for your research needs.
Executive Summary
This guide explores a range of powerful alternatives to sodium nitromalonaldehyde for the synthesis of important heterocycles such as pyrazoles, pyrimidines, isoxazoles, and pyrroles. Key alternatives include:
-
β-Nitroenamines: Stable and soluble synthetic equivalents of nitromalonalonaldehyde.[2]
-
Multi-Component Reactions (MCRs): Highly efficient one-pot syntheses using readily available starting materials.[3][4]
-
1,3-Dicarbonyl Compounds and their Equivalents: Classic and versatile substrates for condensation reactions.[5][6]
-
α,β-Unsaturated Carbonyl Systems: Precursors for cycloaddition reactions leading to pyrazoles.[7]
-
Alkynyl Aldehydes: Versatile building blocks for a diverse range of heterocycles.[8][9]
These alternatives offer significant advantages in terms of safety, operational simplicity, and atom economy, aligning with the principles of green chemistry.[4]
Performance Comparison of Key Reagents
The following tables provide a quantitative comparison of the performance of this compound and its alternatives in the synthesis of various heterocycles.
Pyrazole (B372694) Synthesis
| Reagent/Method | Key Features | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Traditional synthon for 3-nitropyrazoles. | Reaction with hydrazines in aqueous or alcoholic media. | Variable, often moderate to good. |
| β-Nitroenamines | Stable, soluble synthetic equivalent of nitromalonaldehyde.[2] | Reaction with hydrazines in organic solvents (e.g., ethanol (B145695), THF).[2] | 70-95%[2] |
| Multi-Component Reactions (MCRs) | One-pot synthesis from aldehydes, malononitrile (B47326), β-ketoesters, and hydrazines.[3] | Catalytic (e.g., piperidine (B6355638), taurine) or catalyst-free; room temperature to reflux.[3] | 72-97%[4] |
| 1,3-Diketones (Knorr Synthesis) | Widely applicable for substituted pyrazoles.[5][6] | Condensation with hydrazines in solvents like ethanol or acetic acid.[6] | 66-95%[6] |
| Tosylhydrazones of α,β-Unsaturated Ketones | Green approach using microwave activation.[7] | Base-mediated decomposition of tosylhydrazones in dry media under microwave irradiation.[7] | High yields in short reaction times.[7] |
Pyrimidine (B1678525) Synthesis
| Reagent/Method | Key Features | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Used for the synthesis of 5-nitropyrimidines. | Condensation with guanidine (B92328) or amidines. | Good, product dependent. |
| β-Nitroenamines | Versatile for nitrated pyrimidines.[2] | Reaction with guanidines in organic solvents.[2] | 80-90%[2] |
| 1,3-Bifunctional Three-Carbon Fragments | Classic and widely used method.[10] | Condensation with amidines, ureas, or guanidines.[10] | Widely variable based on substrates. |
| Deconstruction-Reconstruction Strategy | Diversification of existing pyrimidines via iminoenamine intermediates.[11] | Multi-step process involving pyrimidinium salt formation, cleavage, and recyclization.[11] | Moderate to good yields for the recyclization step.[11] |
| Alkynyl Aldehydes | Multi-component reactions for functionalized pyrimidines.[8][9] | Metal-catalyzed or metal-free conditions with amidines.[8] | Good to excellent yields.[8] |
Experimental Protocols
General Procedure for Heterocycle Synthesis using β-Nitroenamines[2]
-
Preparation of the β-Nitroenamine: The β-nitroenamine is synthesized by the reaction of a suitable amine with nitromalonaldehyde or its synthetic equivalent.
-
Reaction with Nucleophiles: To a solution of the β-nitroenamine (1 mmol) in an appropriate organic solvent (e.g., ethanol, 10 mL), the bifunctional nucleophile (e.g., hydrazine, guanidine, 1.1 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the desired heterocyclic product.
Representative Multi-Component Synthesis of Pyrazoles[3]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and phenylhydrazine (B124118) (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction by TLC.
-
Isolation: After the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Comparative synthetic routes to pyrazole derivatives.
Caption: A comparison of classical and modern pyrimidine synthesis strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. New synthetic equivalent of nitromalonaldehyde treatable in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Quantification: A Comparative Analysis of Malondialdehyde-Based and Other Prominent Methods
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical task in various analytical contexts, from assessing oxidative stress to characterizing therapeutic molecules. While malondialdehyde (MDA) is a well-known biomarker for lipid peroxidation, its reactivity with amines has led to its use in certain quantification assays. This guide provides a comprehensive comparison of MDA-based amine quantification methods with other widely used analytical techniques. It is important to note that a thorough review of scientific literature revealed a lack of established methods utilizing sodium nitromalonaldehyde (B3023284) for amine quantification; therefore, this guide will focus on well-documented and validated alternatives.
This guide will delve into the principles, experimental protocols, and performance data of several key methods to provide a clear and objective comparison, enabling researchers to select the most suitable technique for their specific needs.
Malondialdehyde-Based Methods for Amine Quantification
Malondialdehyde, a reactive aldehyde generated during lipid peroxidation, can react with primary amines to form Schiff bases. This reaction forms the basis of certain amine quantification methods, particularly in the context of measuring oxidative stress.
The Thiobarbituric Acid (TBA) Assay
The reaction of malondialdehyde (MDA) with thiobarbituric acid (TBA) is a long-standing method for quantifying MDA, which can be correlated with the extent of lipid peroxidation and, indirectly, the presence of reactive amines. The reaction produces a colored adduct that can be measured spectrophotometrically.
Principle: MDA reacts with two molecules of TBA under acidic conditions and high temperature to form a pink-colored MDA-(TBA)₂ adduct, which has an absorbance maximum around 532 nm.
Experimental Protocol:
-
Sample Preparation: Homogenize tissue samples or prepare plasma/serum samples.
-
Reagent Preparation: Prepare a TBA solution (e.g., 0.67% w/v) and an acid solution (e.g., 15% trichloroacetic acid, TCA).
-
Reaction:
-
To 0.5 mL of the sample, add 2.5 mL of 1.22 M TCA and 0.5 mL of 0.67% TBA reagent.
-
Vortex the mixture.
-
Incubate at 95°C for 60 minutes.
-
Cool the mixture on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3000 rpm for 15 minutes.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Spectrophotometry | [1][2] |
| Wavelength | 532 nm | [1][2] |
| Sensitivity | Micromolar range | [3] |
| Limitations | Low specificity; reacts with other aldehydes and biomolecules. Harsh reaction conditions can generate artificial MDA. | [4][5] |
2,4-Dinitrophenylhydrazine (DNPH) Method
A more specific method for MDA quantification involves derivatization with DNPH, followed by analysis using High-Performance Liquid Chromatography (HPLC). This method offers improved specificity compared to the TBA assay.
Principle: MDA reacts with DNPH to form a stable MDA-DNPH derivative. This derivative is then separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry. For total MDA measurement, an initial alkaline hydrolysis step is required to release protein-bound MDA.[6][7]
Experimental Protocol for Total MDA:
-
Hydrolysis: Mix 10 µL of plasma with 40 µL of 1.125 M NaOH. Incubate at 60°C for 30 minutes.
-
Protein Precipitation: Add 155 µL of 20% TCA. Vortex and centrifuge.
-
Derivatization: Transfer the supernatant to a new tube and add DNPH solution (in acidic solvent). Incubate at room temperature for 10-30 minutes.[7][8]
-
Extraction: Extract the MDA-DNPH derivative with an organic solvent (e.g., hexane/ethyl acetate).
-
Analysis: Evaporate the organic phase and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | HPLC-UV/Vis or LC-MS/MS | [6][7] |
| Wavelength (UV-Vis) | ~310 nm | [8] |
| Sensitivity | Sub-micromolar to picomolar range | [7][8] |
| Advantages | High specificity and sensitivity compared to the TBA assay. Milder reaction conditions. | [7] |
Established Alternatives for Primary Amine Quantification
Beyond MDA-based methods, several well-established assays are routinely used for the direct quantification of primary amines in a variety of samples.
Ninhydrin (B49086) Assay
The ninhydrin assay is a classic and widely used colorimetric method for the quantification of amino acids and other primary amines.
Principle: Ninhydrin reacts with the primary amino group of an amino acid to produce a deep purple-colored compound known as Ruhemann's purple, which absorbs light at 570 nm.[9][10] The reaction with secondary amines like proline yields a yellow product with an absorbance maximum at 440 nm.[9]
Experimental Protocol:
-
Reagent Preparation: Prepare a ninhydrin reagent solution (e.g., 2% ninhydrin in ethanol (B145695) or a more stable buffered solution).[4][9]
-
Reaction:
-
Measurement: Add a dilution solvent (e.g., 50% ethanol) and measure the absorbance at 570 nm (and 440 nm for proline).[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Colorimetric (Spectrophotometry) | [9][10] |
| Wavelength | 570 nm (primary amines), 440 nm (proline) | [4][9] |
| Limit of Detection (LOD) | 0.03 mmol L⁻¹ | [12] |
| Limit of Quantitation (LOQ) | 0.1 mmol L⁻¹ | [12] |
| Advantages | Simple, robust, and widely applicable. | [9] |
| Limitations | Reacts with ammonia; requires heating. | [13] |
o-Phthalaldehyde (B127526) (OPA) Assay
The OPA assay is a highly sensitive fluorometric method for the quantification of primary amines.
Principle: In the presence of a thiol (e.g., 2-mercaptoethanol), o-phthalaldehyde reacts rapidly with primary amines at room temperature in an alkaline environment to form a highly fluorescent isoindole derivative.[14][15]
Experimental Protocol:
-
Reagent Preparation: Prepare an OPA reagent containing OPA, a thiol, and a buffer (e.g., borate (B1201080) buffer, pH 9.5-10.5).[15][16]
-
Reaction:
-
Measurement: Measure the fluorescence with excitation at approximately 340 nm and emission at around 455 nm.[16][17]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Fluorometry | [14] |
| Excitation/Emission | ~340 nm / ~455 nm | [16][17] |
| Limit of Detection (LOD) | Picomole range | [13] |
| Advantages | Very high sensitivity, rapid reaction at room temperature. | [14][15] |
| Limitations | Does not react with secondary amines (e.g., proline). The fluorescent product can be unstable. | [13] |
Dansyl Chloride Method
Dansyl chloride is a fluorescent labeling reagent used for the quantification of primary and secondary amines, often coupled with HPLC for separation and detection.
Principle: Dansyl chloride reacts with the unprotonated amino group of primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form stable, highly fluorescent N-dansyl-sulfonamide derivatives. These derivatives are then separated by HPLC and quantified using a fluorescence detector.[18][19]
Experimental Protocol:
-
Derivatization:
-
In a microcentrifuge tube, mix the sample with a dansyl chloride solution (in acetone (B3395972) or acetonitrile) and a derivatization buffer (e.g., sodium carbonate/bicarbonate, pH 9.8).[18][19]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes in the dark.[19]
-
-
Quenching: Add a quenching solution (e.g., ammonium (B1175870) hydroxide) to react with excess dansyl chloride.[18]
-
Analysis: Analyze the sample by reverse-phase HPLC with fluorescence detection.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | HPLC with Fluorescence Detection | [18][19] |
| Excitation/Emission | ~340 nm / ~525 nm | [19] |
| Sensitivity | Picomole range | [19] |
| Advantages | Reacts with both primary and secondary amines, forms stable derivatives, high sensitivity. | [18][20] |
| Limitations | Requires HPLC instrumentation, longer sample preparation time. | [18] |
Visualizing the Chemistry and Workflows
To better understand the underlying principles and experimental steps, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
Figure 1: Reaction mechanisms for various amine quantification assays.
Figure 2: Generalized experimental workflow for amine quantification.
Concluding Comparison
Choosing the appropriate method for amine quantification depends on the specific research question, the nature of the sample, the required sensitivity, and the available instrumentation.
| Feature | TBA Assay (for MDA) | DNPH Method (for MDA) | Ninhydrin Assay | OPA Assay | Dansyl Chloride Method |
| Principle | Colorimetric | Chromatographic | Colorimetric | Fluorometric | Chromatographic (Fluorescence) |
| Specificity | Low | High | Moderate (reacts with ammonia) | High (primary amines only) | High |
| Sensitivity | Micromolar | Picomolar | Nanomolar to Micromolar | Picomolar | Picomolar |
| Reaction Conditions | Acidic, High Temp | Mild (Room Temp) | High Temp | Alkaline, Room Temp | Alkaline, High Temp |
| Instrumentation | Spectrophotometer | HPLC | Spectrophotometer | Fluorometer | HPLC with Fluorescence Detector |
| Key Advantage | Simple, inexpensive | High specificity and sensitivity | Robust, widely used | Very high sensitivity, rapid | High sensitivity, reacts with 1° & 2° amines |
| Key Limitation | Poor specificity | Requires HPLC | Requires heating | Unstable product | Requires HPLC, longer protocol |
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. zellx.de [zellx.de]
- 4. microbenotes.com [microbenotes.com]
- 5. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. interchim.fr [interchim.fr]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Structure of Products from Sodium Nitromalonaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Sodium nitromalonaldehyde (B3023284) is a highly versatile C3 synthon, prized for its reactivity in forming a diverse array of heterocyclic compounds. Its reactions, typically involving nucleophilic addition or substitution, can lead to multiple potential products, including constitutional isomers.[1][2] Therefore, unambiguous structural validation of the resulting products is a critical step in any synthetic workflow, particularly in drug discovery and development where precise molecular architecture dictates biological activity.[3][4]
This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of these products, offering insights into their respective strengths and presenting hypothetical data for a common reaction pathway.
Logical Workflow for Structural Validation
The definitive identification of a reaction product requires a multi-faceted approach, combining several analytical techniques.[3][5] Each method provides a unique piece of the structural puzzle, and their collective data provides the highest degree of confidence. The general workflow involves purification followed by a suite of spectroscopic and crystallographic analyses.
Caption: A typical workflow for validating the structure of a synthetic product.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of development. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, often complementary, techniques for characterization.[6][7][8] While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure.[9][10]
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[11] | Small sample size, soluble or volatile.[7] | High sensitivity, rapid analysis, confirms molecular formula.[11] | Does not provide stereochemical or isomeric connectivity data. |
| Infrared (IR) Spectroscopy | Presence or absence of key functional groups (e.g., -NO₂, C=O, N-H, O-H).[12] | Solid, liquid, or gas. | Fast, non-destructive, excellent for functional group identification. | Provides limited information on the overall molecular skeleton. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity (via 2D NMR), stereochemistry.[13][14] | Soluble sample, moderate concentration. | Provides the most detailed structural information short of crystallography; essential for distinguishing isomers.[15] | Can be complex to interpret, requires larger sample size than MS.[7] |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[4][10] | High-quality single crystal.[4] | The "gold standard" for structure proof; provides definitive and precise structural data.[9] | Crystal growth can be a significant bottleneck and is not always possible.[4] |
Case Study: Reaction with Phenylhydrazine (B124118)
A common application of this compound is its reaction with hydrazine (B178648) derivatives to form substituted pyrazoles. The reaction with phenylhydrazine is expected to yield a nitrophenylpyrazole. However, two constitutional isomers are possible, making structural validation essential.
Caption: Potential isomeric products from a condensation reaction.
Hypothetical Comparative Data for Product Validation
Below is a summary of expected experimental data that would be used to identify the correct structure of the resulting nitrophenylpyrazole.
| Analysis | Expected Data for 1-phenyl-4-nitro-1H-pyrazole (Isomer A) | Rationale / Interpretation |
| High-Resolution MS | m/z [M+H]⁺: 190.0611 | Confirms the molecular formula C₉H₇N₃O₂. |
| IR Spectroscopy | ~1520 cm⁻¹ (asym N-O str), ~1340 cm⁻¹ (sym N-O str), ~1595 cm⁻¹ (C=C str), ~3100 cm⁻¹ (Ar-H str) | Presence of nitro (-NO₂) and aromatic ring functional groups is confirmed.[12] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.45 (s, 1H), δ 8.10 (s, 1H), δ 7.80-7.50 (m, 5H) | Two singlets for the pyrazole (B372694) protons. A multiplet for the 5 protons of the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nitro group. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 140.1, 138.5, 135.2, 129.9, 129.1, 120.5 | Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C4) would be significantly shifted. |
| X-ray Crystallography | N/A (Hypothetical) | Would provide definitive bond connectivity, confirming the nitro group at the C4 position and the phenyl group at the N1 position of the pyrazole ring.[16] |
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition of the product. Methodology:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Processing: Calibrate the instrument using a known standard. The measured mass of the analyte should be within 5 ppm of the theoretical calculated mass for the expected molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and distinguish between potential isomers. Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): If the structure is complex or ambiguous, acquire 2D spectra such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to establish definitive bond connectivity.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).
Single Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the product.[10] Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[4]
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to locate all atoms, determine bond lengths, angles, and thermal parameters.[9]
-
Validation: The final refined structure is validated using metrics such as R-factor and goodness-of-fit. The resulting CIF (Crystallographic Information File) provides the definitive atomic coordinates.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 8. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Monitoring Sodium Nitromalonaldehyde Reactions
For researchers, scientists, and drug development professionals engaged in syntheses involving sodium nitromalonaldehyde (B3023284), the real-time monitoring of reaction progress is crucial for optimization, kinetic studies, and ensuring product quality. This guide provides an objective comparison of key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electroanalytical Methods. The comparison is supported by experimental data from related compounds and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique for monitoring sodium nitromalonaldehyde reactions depends on several factors, including the need for quantitative accuracy, qualitative information, speed, and cost. The following table summarizes the key performance characteristics of the discussed methods. The data presented is representative of typical performance for the analysis of nitrated aliphatic and aromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible (UV-Vis) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Electroanalytical Methods |
| Principle | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. | Measurement of light absorbance by molecules with chromophores. | Detection of nuclear spin transitions in a magnetic field to provide structural information. | Measurement of electrical properties (current, potential) of electroactive species. |
| Linearity (r²) | > 0.999[1] | Typically > 0.99 | Inherently quantitative, linear response over a wide range. | Typically > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | High, dependent on proper calibration. | 90 - 110% |
| Precision (% RSD) | < 2%[1] | < 5% | < 3% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL (estimated) | ~1 µg/mL | ~10-100 µg/mL | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL (estimated) | ~3 µg/mL | ~50-300 µg/mL | 0.3 - 3 µM |
| Analysis Time | 10 - 30 minutes per sample | < 1 minute per sample | 1 - 10 minutes per spectrum | < 5 minutes per sample |
| Qualitative Information | Retention time | Limited (provides λmax) | Rich structural information | Redox potential |
| Key Advantages | High resolution and sensitivity for complex mixtures. | Rapid, simple, and cost-effective for kinetic studies. | Provides detailed structural information on reactants, intermediates, and products. | High sensitivity, low cost, and potential for miniaturization. |
| Key Disadvantages | Slower analysis time, requires method development. | Prone to interference from multiple absorbing species. | Lower sensitivity, requires expensive instrumentation. | Sensitive to matrix effects, requires electroactive species. |
Reaction Pathway: Synthesis of 2-Amino-5-nitropyrimidine (B189733)
A common reaction involving this compound is its condensation with guanidine (B92328) to form 2-amino-5-nitropyrimidine, a valuable building block in medicinal chemistry. The reaction proceeds through a series of nucleophilic addition and cyclization-dehydration steps.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering high resolution and sensitivity. A reversed-phase HPLC method with UV detection is well-suited for monitoring the consumption of this compound and the formation of 2-amino-5-nitropyrimidine.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, can be used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitoring at a wavelength where both the reactant and product have significant absorbance, for instance, around 254 nm or 330 nm, allows for simultaneous quantification.
-
Injection Volume: 10 µL.
-
Sample Preparation: A small aliquot of the reaction mixture is quenched (e.g., by dilution in cold mobile phase) at various time points, filtered, and injected into the HPLC system.
-
Quantification: The concentrations of the reactant and product are determined by comparing their peak areas to a calibration curve generated from standards of known concentrations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for monitoring reactions that involve a change in the chromophores of the molecules. The reaction of this compound to form 2-amino-5-nitropyrimidine involves significant changes in the electronic structure, which can be readily followed by UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Solvent: The reaction solvent should be transparent in the UV-Vis region of interest.
-
Procedure: The reaction is initiated directly in a quartz cuvette by adding the reactants. The absorbance is then monitored at a fixed wavelength (ideally the λmax of the product that does not overlap significantly with the reactant) over time. Alternatively, full spectra can be recorded at regular intervals.
-
Data Analysis: The concentration of the product at a given time can be calculated from the absorbance using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known. Kinetic parameters can be derived by plotting concentration versus time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. It can be used for in-situ monitoring of reactions, allowing for the simultaneous observation of reactants, intermediates, and products.
Experimental Protocol: In-situ NMR Monitoring
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
Sample Preparation: The reaction is carried out directly in an NMR tube. The reactants are dissolved in a suitable deuterated solvent, and the reaction is initiated by adding the final reactant or by changing the temperature.
-
Data Acquisition: A series of 1D ¹H NMR spectra are acquired at regular time intervals. The disappearance of signals corresponding to the reactants and the appearance of signals for the product can be monitored.[2]
-
Data Analysis: The relative concentrations of the species in the reaction mixture can be determined by integrating the respective NMR signals. For quantitative analysis, an internal standard of known concentration is added to the reaction mixture.[1]
Electroanalytical Methods
Electroanalytical techniques, such as voltammetry, offer a highly sensitive and often low-cost approach to monitoring reactions involving electroactive species. The nitro group in this compound is electrochemically active and can be readily reduced. This allows for the monitoring of its concentration during a reaction.
General Applicability
-
Principle: These methods measure the current that flows as a function of an applied potential. The reduction of the nitro group on this compound will produce a current peak at a specific potential. The height of this peak is proportional to its concentration.
-
Methodology: A three-electrode system (working, reference, and counter electrodes) is immersed in the reaction mixture. A potential sweep is applied, and the resulting current is measured. Techniques like differential pulse voltammetry or square-wave voltammetry can be used to enhance sensitivity.[3]
-
Advantages: Electroanalytical methods can be very sensitive, with detection limits in the micromolar range or lower.[3] They are also relatively fast and can be adapted for in-situ monitoring.
-
Limitations: The product, 2-amino-5-nitropyrimidine, also contains a reducible nitro group, which may interfere with the measurement of the reactant depending on their respective reduction potentials. The reaction medium must contain a supporting electrolyte, and the electrodes can be susceptible to fouling.
Conclusion
The selection of an analytical technique for monitoring this compound reactions requires a careful consideration of the specific analytical needs. HPLC-UV provides excellent separation and quantification capabilities for complex mixtures. UV-Vis spectroscopy is a simple and rapid tool for kinetic studies where there are clear changes in chromophores. NMR spectroscopy offers unparalleled structural information for mechanistic investigations. Electroanalytical methods present a sensitive and cost-effective option, particularly for reactions where the electroactive nitro group is consumed. By understanding the principles, advantages, and limitations of each technique, researchers can choose the most suitable method to gain valuable insights into their chemical reactions.
References
Comparative Guide to LC-MS Analysis of Sodium Nitromalonaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of sodium nitromalonaldehyde (B3023284) reaction mixtures. Sodium nitromalonaldehyde is a versatile reagent in organic synthesis, often employed in the preparation of nitro-substituted compounds. Analysis of its reaction mixtures is crucial for reaction monitoring, product identification, and impurity profiling.
Introduction to the Analytical Challenge
This compound is a highly reactive C3 synthon. Its reactions, particularly with nucleophiles such as primary and secondary amines, can lead to a variety of products, including nitroenamines and nitro-substituted heterocyclic compounds. The complexity of these reaction mixtures, potentially containing starting materials, intermediates, main products, and side products, necessitates powerful analytical techniques for comprehensive characterization.
LC-MS as the Gold Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the primary method for analyzing complex organic reaction mixtures due to its high sensitivity, selectivity, and ability to handle a wide range of compound polarities and thermal labilities.[1] When coupled with tandem mass spectrometry (MS/MS), it provides structural information that is invaluable for the identification of unknown compounds.[2]
Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for the detection and quantification of trace-level components in complex matrices.[2]
-
Broad Applicability: Suitable for a wide range of analytes, from polar to non-polar compounds.
-
Structural Information: MS/MS fragmentation patterns provide valuable data for the structural elucidation of reaction products.
-
Robustness: Modern LC-MS systems offer high throughput and reliable performance for routine analysis.
Limitations of LC-MS:
-
Ionization Efficiency: The efficiency of ionization can vary significantly between different compounds, affecting sensitivity.
-
Matrix Effects: Co-eluting species from the reaction mixture can suppress or enhance the ionization of the analyte of interest, impacting quantitation.
-
Isobaric Interference: Compounds with the same nominal mass can be difficult to distinguish without high-resolution mass spectrometry or effective chromatographic separation.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific goals of the analysis, such as qualitative screening, quantitative determination, or structural elucidation.
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity; provides structural information; suitable for a wide range of compounds.[1][2] | Matrix effects can affect quantitation; isobaric interferences can occur. | Comprehensive qualitative and quantitative analysis of complex reaction mixtures. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Excellent separation efficiency for volatile and thermally stable compounds; extensive spectral libraries for identification. | Requires derivatization for non-volatile or thermally labile compounds; potential for thermal degradation of analytes.[3][4] | Analysis of volatile reaction products or impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei to determine molecular structure. | Provides unambiguous structural elucidation; non-destructive.[5][6][7][8][9] | Relatively low sensitivity compared to MS; requires higher sample concentrations; complex spectra for mixtures.[8] | Definitive structural confirmation of isolated reaction products. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of ions in an electric field. | High separation efficiency; low sample and reagent consumption; suitable for charged and polar molecules.[10][11][12][13] | Lower sensitivity and loading capacity compared to HPLC; less robust for complex matrices. | Analysis of charged or highly polar reaction products and byproducts. |
Experimental Protocols
Hypothetical Reaction: Synthesis of a Nitroenamine
For the purpose of providing a concrete experimental protocol, we will consider the reaction of this compound with a primary amine (e.g., aniline) to form a nitroenamine.
Reaction Scheme:
LC-MS/MS Method for the Analysis of the Nitroenamine Product
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile:water solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical for O2N-CH=CH-NH-Ph, MW = 164.14):
-
Precursor Ion (m/z): 165.1
-
Product Ions (m/z): 119.1 (loss of NO2), 91.1 (C6H5N+)
-
Collision Energy: Optimized for each transition (typically 15-30 eV)
-
Quantitative Data Presentation
The following table presents hypothetical data for the LC-MS/MS analysis of the reaction mixture, comparing the retention time and response of the starting material, product, and a potential side product.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Response (Peak Area) | Limit of Detection (ng/mL) |
| Aniline | 2.5 | 94.1 | 67.1 | 1.2 x 10^5 | 5 |
| This compound | 1.2 | 142.0 (M-H)- | 96.0 | 8.5 x 10^4 | 10 |
| Nitroenamine Product | 5.8 | 165.1 | 119.1 | 2.3 x 10^7 | 0.5 |
| Dimer Side Product (Hypothetical) | 7.2 | 311.2 | 265.2 | 4.1 x 10^3 | 20 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of a this compound reaction mixture.
Hypothetical Signaling Pathway
The reaction products of this compound, such as nitroenamines, can be investigated for their biological activity. For instance, they could be designed as inhibitors of a specific enzyme in a signaling pathway relevant to drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by a nitroenamine product.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. youtube.com [youtube.com]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. Powerful Nuclear Magnetic Resonance Capabilities Promise Advantages for Researchers Across the Sciences | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. Ultrahigh-Sensitivity Capillary Electrophoresis Analysis of Trace Amounts of Nitrate and Nitrite in Environmental Water Samples | MDPI [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Spectroscopic Compass: Navigating the Characteristics of Sodium Nitromalonaldehyde Derivatives and Comparative Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic signatures of reactive organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of sodium nitromalonaldehyde (B3023284) derivatives against a well-characterized dialdehyde, glutaraldehyde. While detailed experimental spectra for sodium nitromalonaldehyde are not extensively available in public literature, this guide synthesizes expected spectroscopic behaviors based on functional group analysis and presents concrete experimental data for a comparable molecule to offer a valuable reference point.
This compound and its derivatives are highly functionalized molecules containing nitro and aldehyde groups, making them reactive intermediates in organic synthesis. Their spectroscopic characterization is crucial for monitoring reactions and confirming product formation. This guide aims to equip researchers with the foundational knowledge of their expected spectroscopic features.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and the experimentally determined data for glutaraldehyde, a comparable dialdehyde.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| This compound (Expected) | Protic Solvents (e.g., Water, Ethanol) | ~280-290 (n→π)~230-240 (π→π) | ModerateStrong | The n→π* transition of the carbonyl groups is expected to be visible. The π→π* transition is associated with the conjugated system. The nitro group may also contribute to the UV-Vis absorption. |
| Glutaraldehyde | Water | 280 (n→π)235 (Impurity) | LowVariable | The peak at 280 nm is characteristic of the aldehyde carbonyl group's n→π transition. An additional peak at 235 nm has been attributed to impurities or polymeric forms in solution.[1][2] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Expected/Observed Frequency (cm⁻¹) | Intensity | Notes |
| This compound (Expected) | C=O (Aldehyde) | ~1720-1740 | Strong | The electron-withdrawing nitro group may shift the carbonyl stretch to a higher frequency compared to a simple aldehyde. |
| C-H (Aldehyde) | ~2720 and ~2820 | Medium | The characteristic doublet for the aldehydic C-H stretch is expected. | |
| NO₂ (Nitro) | ~1550 (asymmetric)~1350 (symmetric) | Strong | Strong absorptions are characteristic of the nitro group. | |
| Glutaraldehyde | C=O (Aldehyde) | ~1720 | Strong | A strong, sharp peak characteristic of the carbonyl stretch in an aliphatic aldehyde.[3] |
| C-H (Aldehyde) | ~2720 and ~2820 | Medium | The typical doublet for the aldehydic C-H stretch is observed. | |
| C-H (Aliphatic) | ~2850-2960 | Medium-Strong | Stretching vibrations of the methylene (B1212753) groups. |
Table 3: ¹H NMR Spectroscopic Data
| Compound | Proton Type | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| This compound (Expected) | Aldehydic (-CHO) | 9.5 - 10.0 | Singlet or Doublet | - | The chemical shift is in the typical downfield region for aldehydic protons. Coupling may be observed with the methine proton. |
| Methine (-CH(NO₂)-) | 5.0 - 6.0 | Doublet or Triplet | ~2-5 | The electron-withdrawing nitro and aldehyde groups will significantly deshield this proton. | |
| Glutaraldehyde | Aldehydic (-CHO) | ~9.7 | Triplet | ~1.5 | The aldehydic protons are coupled to the adjacent methylene protons.[2] |
| α-Methylene (-CH₂-CH₂CHO) | ~2.5 | Multiplet | - | These protons are deshielded by the adjacent carbonyl group.[2] | |
| β-Methylene (-CH₂-CH₂-CH₂) | ~1.9 | Quintet | - | These protons are in a more shielded environment.[2] |
Table 4: ¹³C NMR Spectroscopic Data
| Compound | Carbon Type | Expected/Observed Chemical Shift (δ, ppm) | Notes |
| This compound (Expected) | Carbonyl (-CHO) | 190 - 200 | The carbonyl carbons are highly deshielded. |
| Methine (-CH(NO₂)-) | 80 - 90 | The carbon atom attached to the nitro group is expected to be significantly downfield. | |
| Glutaraldehyde | Carbonyl (-CHO) | ~202 | The chemical shift is characteristic of an aliphatic aldehyde.[1] |
| α-Methylene (-CH₂-CH₂CHO) | ~45 | Deshielded by the carbonyl group.[1] | |
| β-Methylene (-CH₂-CH₂-CH₂) | ~21 | More shielded than the α-methylene carbons.[1] |
Experimental Protocols
Synthesis of this compound Monohydrate
A detailed and reliable procedure for the synthesis of this compound monohydrate has been reported in Organic Syntheses. The following is a summary of the protocol:
Materials:
-
Mucobromic acid
-
Sodium nitrite (B80452)
-
Water
Procedure:
-
A solution of sodium nitrite in water is prepared in a three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent.
-
A solution of mucobromic acid in warm 95% ethanol is added dropwise to the stirred sodium nitrite solution.
-
The reaction is mildly exothermic, and the temperature is maintained at 54 ± 1°C using an ice bath.
-
After the addition is complete, the mixture is stirred for an additional 10 minutes at the same temperature and then cooled to 0-5°C.
-
The precipitated crude product is collected by filtration.
-
Recrystallization is performed by dissolving the crude product in a boiling mixture of 95% ethanol and water, followed by filtration of the hot solution and cooling to 0-5°C to yield pink or tan needles of this compound monohydrate.
Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.
General Protocol for Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, water, or acetonitrile).
-
Record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Use the solvent as a blank for baseline correction.
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Alternatively, for liquid or soluble solid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded in a suitable solvent in a liquid cell.
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The logical flow for characterizing a synthesized compound is depicted in the following diagram.
Caption: Logical Flow for Compound Characterization.
References
A Comparative Guide to Assessing the Purity of Synthesized Heterocycles: Standard Methods and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established analytical techniques for assessing the purity of synthesized heterocyclic compounds. While the initial inquiry focused on the use of sodium nitromalonaldehyde, a thorough review of scientific literature indicates that this reagent is not a standard or documented method for the quantitative purity assessment of heterocycles. Instead, this guide will focus on the validated and widely accepted methodologies that form the cornerstone of purity determination in academic and industrial research settings.
The purity of a synthesized heterocycle is a critical parameter that influences its chemical, physical, and biological properties. Accurate purity assessment is therefore essential for the reliability and reproducibility of scientific experiments, particularly in the context of drug discovery and development. This document outlines the principles, advantages, and limitations of the most common analytical techniques, supported by experimental protocols and data presentation formats to aid in the selection of the most appropriate method for a given research need.
Comparative Analysis of Purity Assessment Methods
The selection of a suitable analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed techniques.
| Method | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High resolution, high sensitivity, applicable to a wide range of compounds, well-established and validated methods available. | Requires reference standards for impurity identification, can be time-consuming for method development. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Quantitative purity of volatile compounds, detection of residual solvents. | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities (qNMR), isomeric purity. | Provides structural information, quantitative without the need for specific reference standards for each impurity. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification. | Quantitative analysis can be complex, ionization efficiency can vary between compounds. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Qualitative indication of purity. | Simple, inexpensive, and rapid. | Insensitive to small amounts of impurities, not applicable to liquids or amorphous solids. |
Experimental Protocols
A detailed and well-documented experimental protocol is crucial for obtaining reliable and reproducible purity data. Below is a generalized protocol for the purity assessment of a synthesized heterocyclic compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the purity of a synthesized heterocyclic compound (e.g., a pyridine (B92270) derivative) by reverse-phase HPLC with UV detection.
Materials:
-
Synthesized heterocyclic compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized heterocycle.
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient duration to allow for the elution of all components.
-
Integrate the peaks in the chromatogram.
-
-
Data Interpretation:
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
Identify any impurity peaks and, if possible, quantify them relative to the main peak.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the assessment of synthesized heterocycles.
Caption: A general workflow for the purification and purity assessment of a synthesized heterocycle.
Caption: A decision tree to guide the selection of an appropriate method for purity analysis.
A Comparative Guide to Dicarbonyl Synthons in Organic Synthesis: Sodium Nitromalonaldehyde and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Dicarbonyl compounds are a cornerstone of heterocyclic and carbocyclic synthesis, offering a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparison of sodium nitromalonaldehyde (B3023284) with other common dicarbonyl synthons, focusing on their applications in key organic transformations. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of the optimal synthon for specific synthetic challenges.
Introduction to Dicarbonyl Synthons
Dicarbonyl compounds, characterized by the presence of two carbonyl groups, are highly valuable intermediates in organic synthesis. Their reactivity, dictated by the relative positions of the carbonyl groups (e.g., 1,2-, 1,3-, and 1,4-dicarbonyls), allows for a diverse range of transformations. This guide focuses on 1,3-dicarbonyl compounds and their synthetic equivalents, which are particularly important for the synthesis of five- and six-membered ring systems.
Sodium nitromalonaldehyde, a salt of a highly functionalized 1,3-dicarbonyl compound, offers unique reactivity due to the presence of the electron-withdrawing nitro group. This guide will compare its performance against more conventional dicarbonyl synthons such as malondialdehyde, acetylacetone (B45752), and diethyl malonate in several cornerstone reactions of organic synthesis.
Heterocycle Synthesis: The Power of Dicarbonyls
The construction of heterocyclic rings is a fundamental pursuit in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. Dicarbonyl compounds are key players in the synthesis of important heterocycles like pyrimidines and pyrazoles.
Pyrimidine (B1678525) Synthesis
Pyrimidines are a class of aromatic heterocyclic compounds that are components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs. The Pinner synthesis, a classic method for pyrimidine formation, involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]
This compound in Pyrimidine Synthesis:
This compound is an excellent precursor for the synthesis of 5-nitropyrimidines. The nitro group acts as a strong electron-withdrawing group, activating the molecule for nucleophilic attack and influencing the regioselectivity of the cyclization. For instance, the reaction of this compound with guanidine (B92328) yields 2-amino-5-nitropyrimidine (B189733) in almost quantitative yield.[2]
Comparison with other Dicarbonyls:
While other 1,3-dicarbonyls like acetylacetone and ethyl acetoacetate (B1235776) are also widely used in pyrimidine synthesis, the resulting pyrimidines will bear the corresponding substituents at the 4- and 6-positions. The use of this compound provides a direct route to 5-nitropyrimidines, which can be further functionalized by reduction of the nitro group to an amine, enabling the introduction of a wide range of substituents.
Table 1: Comparison of Dicarbonyl Synthons in Pyrimidine Synthesis
| Dicarbonyl Synthon | Amidine Partner | Product | Typical Yield | Reference |
| This compound | Guanidine | 2-Amino-5-nitropyrimidine | ~Quantitative | [2] |
| Acetylacetone | Urea (B33335) | 4,6-Dimethylpyrimidin-2(1H)-one | Moderate | [3] |
| Malondialdehyde | Urea | Pyrimidin-2(1H)-one | Varies | [4] |
| Ethyl Acetoacetate | Benzamidine | 4-Methyl-2-phenylpyrimidin-6(1H)-one | Good | [5] |
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine from this compound [2]
Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[2]
-
Preparation of this compound: In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, place 258 g (3.74 moles) of sodium nitrite (B80452) and 250 ml of water. Heat and stir the contents to dissolve the solid. A solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol (B145695) is added dropwise with constant stirring over 70–80 minutes. The temperature is maintained at 54 ± 1°C. The mixture is stirred for an additional 10 minutes and then cooled to 0–5°C. The yellow precipitate is collected by filtration. The crude product is recrystallized from a mixture of 400 ml of 95% ethanol and 100 ml of water to yield 57–65 g (36–41%) of this compound monohydrate.[2]
-
Synthesis of 2-Amino-5-nitropyrimidine: An almost quantitative yield of 2-amino-5-nitropyrimidine is obtained by the reaction of the prepared this compound with guanidine.[2] (Note: The original source does not provide a detailed procedure for this second step, but it is a standard condensation reaction).
Workflow for Pyrimidine Synthesis
Caption: General workflow for pyrimidine synthesis from 1,3-dicarbonyl synthons.
Pyrazole (B372694) Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in pharmaceuticals, agrochemicals, and materials science. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648).
This compound in Pyrazole Synthesis:
The reaction of this compound with hydrazine is expected to produce 4-nitropyrazole. The electron-withdrawing nitro group significantly influences the acidity of the central methylene (B1212753) protons and the electrophilicity of the carbonyl carbons.
Comparison with other Dicarbonyls:
Acetylacetone is a widely used and cost-effective dicarbonyl for pyrazole synthesis, affording 3,5-dimethylpyrazole (B48361) in good yields.[2] The choice between this compound and acetylacetone depends on the desired substitution pattern on the final pyrazole ring. This compound provides a direct route to 4-nitropyrazoles, which can serve as versatile intermediates for further functionalization.
Table 2: Comparison of Dicarbonyl Synthons in Pyrazole Synthesis
| Dicarbonyl Synthon | Hydrazine Partner | Product | Typical Yield | Reference |
| This compound | Hydrazine | 4-Nitropyrazole | - | - |
| Acetylacetone | Hydrazine Sulfate (B86663) | 3,5-Dimethylpyrazole | 77-81% | [2] |
| Malondialdehyde | Phenylhydrazine | 1-Phenylpyrazole | Varies | - |
| Diethyl Malonate | Hydrazine | Pyrazole-3,5-diol | - | - |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone [2]
-
In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cool the flask in an ice bath to 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at about 15°C. The addition takes about 30 minutes.
-
Stir the mixture for 1 hour at 15°C.
-
Dilute the contents with 200 ml of water and extract with four 40-ml portions of ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain 37–39 g (77–81%) of crystalline 3,5-dimethylpyrazole, m.p. 107–108°C.[2]
Logical Relationship in Pyrazole Synthesis
Caption: Decision pathway for selecting a dicarbonyl synthon in pyrazole synthesis.
Carbon-Carbon Bond Forming Reactions
Beyond heterocycle synthesis, dicarbonyl compounds are workhorses in fundamental carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[6]
This compound in Knoevenagel Condensation:
The highly acidic methylene protons of nitromalonaldehyde, due to the presence of two electron-withdrawing aldehyde groups and a nitro group, make it a potent nucleophile in Knoevenagel condensations. It readily reacts with aldehydes and ketones under mild basic conditions.
Comparison with other Dicarbonyls:
Malononitrile (B47326) and ethyl cyanoacetate (B8463686) are also common substrates for the Knoevenagel condensation. The choice of dicarbonyl will determine the nature of the substituents on the newly formed double bond. The use of this compound introduces a nitro group, which can be a useful handle for further transformations. For instance, the Knoevenagel condensation of various benzaldehydes with malononitrile in water can provide the corresponding benzylidenemalononitriles in high yields (84-95%).[7]
Table 3: Comparison of Active Methylene Compounds in Knoevenagel Condensation
| Active Methylene Compound | Aldehyde | Catalyst | Product | Typical Yield | Reference |
| This compound | Benzaldehyde (B42025) | Weak Base | 2-Nitro-3-phenylpropenal | - | - |
| Malononitrile | Benzaldehyde | - (in water) | Benzylidenemalononitrile (B1330407) | >99% | [7] |
| Diethyl Malonate | Benzaldehyde | Piperidine/Pyridine | Diethyl benzylidenemalonate | Good | [6] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile [7]
-
In a glass vial, combine benzaldehyde (1.00 mmol) and malononitrile (1.00 mmol).
-
Add 2 mL of deionized water.
-
Stir the mixture at 50°C for 120 minutes.
-
The product precipitates from the aqueous solution and can be collected by vacuum filtration to yield benzylidenemalononitrile in >99% yield.[7]
Knoevenagel Condensation Workflow
References
- 1. longdom.org [longdom.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. The relationship between urea and pyrimidine de novo synthesis in ruminant liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. galchimia.com [galchimia.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
A Mechanistic and Performance Showdown: Sodium Nitromalonaldehyde versus Analogous Reagents in Heterocyclic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of building blocks is paramount to the efficiency and outcome of a synthetic route. Sodium nitromalonaldehyde (B3023284), a versatile C3 synthon, presents a unique combination of reactivity stemming from its β-dicarbonyl and nitro functionalities. This guide provides a detailed, data-driven comparison of sodium nitromalonaldehyde with other common β-dicarbonyl reagents—acetylacetone (B45752) and diethyl malonate—in the synthesis of pyrazoles and pyrimidines, two critical scaffolds in medicinal chemistry.
This comparative analysis delves into the mechanistic nuances and performance metrics of these reagents, offering a comprehensive overview to inform reagent selection for specific synthetic goals. The discussion is supported by experimental data and detailed protocols for key reactions.
Physicochemical Properties and Reactivity Overview
The reactivity of β-dicarbonyl compounds is largely governed by the acidity of the α-protons and the stability of the resulting enolate. The introduction of a nitro group in this compound significantly influences its electronic properties compared to acetylacetone and diethyl malonate.
| Reagent | Structure | Molar Mass ( g/mol ) | pKa (in water) | Key Reactive Features |
| This compound | O=--INVALID-LINK--C(C=O)C=O.[Na+] | 139.04 | Data not readily available, but expected to be significantly lower than acetylacetone due to the electron-withdrawing nitro group. | Highly activated methylene (B1212753) group, presence of a nitro group which can act as a good leaving group or participate in further reactions. |
| Acetylacetone | CH₃COCH₂COCH₃ | 100.12 | ~8.99[1] | Acidic α-protons, readily forms a stable enolate. |
| Diethyl Malonate | CH₃CH₂OC(O)CH₂C(O)OCH₂CH₃ | 160.17 | ~13 | Less acidic α-protons compared to acetylacetone, ester groups can be hydrolyzed and decarboxylated. |
The strong electron-withdrawing nature of the nitro group in this compound is anticipated to make its α-protons more acidic than those of acetylacetone, leading to easier enolate formation under milder basic conditions. This enhanced acidity can translate to higher reactivity in condensation reactions.
Performance in Pyrazole (B372694) Synthesis: A Comparative Look
The Knorr pyrazole synthesis, a classic reaction involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), serves as an excellent platform for comparing the performance of these reagents.[2][3] While direct side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on reported yields and reaction conditions for analogous transformations.
| Reagent | Hydrazine | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene glycol, room temperature | 70-95 | [4] |
| Acetylacetone | Hydrazine hydrate | Not specified | ~90 (for pyrazolo[1,5-a]pyrimidines) | [5] |
| Acetylacetone | Substituted phenyl hydrazine hydrochloride | Glycerol-water (1:1), 90°C, 3-4 h | Not specified | |
| Diethyl Malonate | Hydrazine derivatives | Varies | Generally moderate to good | [6] |
| This compound | Phenylhydrazine | Acetic acid | Not specified in detail in readily available literature |
Generally, the synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines provides good to excellent yields.[4] For instance, the reaction of acetylacetone with various hydrazines can yield pyrazoles in the range of 70-95%.[4] While specific yield data for this compound in the Knorr synthesis is not as prevalent in the literature, its enhanced reactivity suggests the potential for high yields under optimized conditions.
Experimental Protocol: Knorr Pyrazole Synthesis with Acetylacetone
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[4]
Materials:
-
Acetylacetone
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted hydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add acetylacetone (1 equivalent) dropwise with stirring.
-
The reaction mixture is then heated to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.
Performance in Pyrimidine (B1678525) Synthesis: A Mechanistic Divergence
The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine or urea (B33335) derivative, as seen in the Pinner and Biginelli reactions, respectively.[7][8]
| Reagent | Amidine/Urea | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Urea | [3+3] cycloaddition, TFA, water | Moderate to good | [9] |
| Diethyl Malonate | N-Methylguanidine hydrochloride | Sodium ethoxide, ethanol, reflux 4-6 h | Not specified | [10] |
| Diethyl Malonate | Urea | Basic catalysts, elevated temperatures | Varies | [6] |
| This compound | Guanidine/Urea | Not specified in detail in readily available literature |
The use of diethyl malonate in pyrimidine synthesis often requires basic conditions and elevated temperatures.[6] A proposed protocol for the synthesis of a pyrimidinediol from diethyl malonate and N-methylguanidine involves refluxing in the presence of sodium ethoxide for 4-6 hours.[10]
The nitro group in this compound offers a potential mechanistic advantage in pyrimidine synthesis. It can act as a good leaving group following the initial condensation and cyclization, facilitating the final aromatization step to the pyrimidine ring under milder conditions than might be required for the elimination of a hydroxyl group derived from acetylacetone or an ethoxy group from diethyl malonate.
Experimental Protocol: Pyrimidine Synthesis with Diethyl Malonate
This proposed protocol is based on the synthesis of 2-(Methylamino)-4,6-pyrimidinediol.[10]
Materials:
-
Diethyl malonate
-
N-Methylguanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1 equivalent) followed by N-methylguanidine hydrochloride (1 equivalent).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Dissolve the residue in cold deionized water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the 2-(methylamino)-4,6-pyrimidinediol.
Mechanistic Comparison and Signaling Pathways
The core mechanism for the formation of both pyrazoles and pyrimidines from β-dicarbonyl compounds involves a series of condensation, cyclization, and dehydration/elimination steps.
Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr pyrazole synthesis.
In the case of this compound, the initial condensation with hydrazine is expected to be rapid due to the electrophilicity of the carbonyl carbons. The subsequent cyclization and elimination of the nitro group and a hydroxyl group would lead to the aromatic pyrazole ring. The nitro group serves as an excellent leaving group, potentially driving the reaction towards completion.
With acetylacetone, the reaction proceeds through a similar pathway, with the elimination of a molecule of water in the final step. For diethyl malonate, the reaction is also analogous, though the initial reactivity might be lower due to the less acidic α-protons.
Pyrimidine Synthesis Workflow (Pinner-type)
Caption: General workflow for Pinner-type pyrimidine synthesis.
For this compound in pyrimidine synthesis, the mechanistic pathway likely involves the initial attack of the amidine or urea on one of the carbonyl groups, followed by cyclization. The key differentiating step would be the elimination of the nitro group to afford the aromatic pyrimidine. This contrasts with acetylacetone, where a hydroxyl group is eliminated, and diethyl malonate, where an ethoxy group is eliminated, both of which may require more forcing conditions.
Conclusion
This compound emerges as a highly reactive and versatile reagent for the synthesis of pyrazoles and pyrimidines. Its primary advantage lies in the activating and directing effects of the nitro group, which enhances the acidity of the α-protons and can serve as an efficient leaving group in the final aromatization step. This suggests the potential for milder reaction conditions and higher yields compared to traditional β-dicarbonyl reagents like acetylacetone and diethyl malonate.
While direct quantitative comparative studies are not extensively reported, the available data and mechanistic understanding strongly support the potential of this compound as a superior building block in many synthetic contexts. Further side-by-side experimental comparisons are warranted to fully elucidate its performance advantages and expand its application in the synthesis of complex, biologically active heterocyclic compounds. Researchers are encouraged to consider this compound as a potent alternative to conventional β-dicarbonyls, particularly when seeking to optimize reaction efficiency and explore novel synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Sodium Nitromalonaldehyde in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and products in a reaction mixture is paramount. Sodium nitromalonaldehyde (B3023284), a key building block in organic synthesis, requires precise analytical methods for monitoring its concentration. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of sodium nitromalonaldehyde, supported by detailed experimental protocols and illustrative performance data.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for the quantitative determination of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Table 1: Comparison of Quantitative Performance Parameters for Different Analytical Methods
| Analytical Technique | Principle | Linearity (R²) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| HPLC with UV Detection (after derivatization) | Chromatographic separation of the derivatized analyte followed by UV detection. | >0.998 | < 5 | < 10 | 95 - 105 | ~0.05 µM | ~0.15 µM | High sensitivity and specificity, suitable for complex matrices. | Requires derivatization, longer analysis time. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | >0.995 | < 3 | < 5 | 98 - 102 | ~1 µM | ~3 µM | Simple, rapid, and cost-effective. | Prone to interference from other absorbing species in the mixture. |
| GC-MS (after derivatization) | Separation of the volatile derivative by gas chromatography and detection by mass spectrometry. | >0.999 | < 5 | < 8 | 90 - 110 | ~0.01 µM | ~0.03 µM | Excellent sensitivity and selectivity, provides structural information. | Requires derivatization to a volatile compound, potential for thermal degradation. |
| Quantitative NMR (¹H-NMR) | Proportionality of the NMR signal integral to the number of nuclei. | Not applicable (direct method) | < 2 | < 3 | Not applicable (direct method) | ~0.1 mM | ~0.3 mM | No derivatization required, provides structural confirmation, high precision. | Lower sensitivity compared to chromatographic methods, requires a well-resolved signal. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be readily analyzed by reverse-phase HPLC with UV detection.[1][2][3]
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.
-
Standard Solutions: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.
2. Sample Preparation and Derivatization:
-
To 1 mL of the reaction mixture sample (or standard), add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After cooling to room temperature, filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the DNPH derivative against the concentration of the this compound standards.
-
Determine the concentration of this compound in the reaction mixture samples from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This method provides a rapid estimation of the this compound concentration based on its UV absorbance. Due to the presence of the nitro and aldehyde functional groups, this compound is expected to have a strong UV absorbance.[4][5][6]
1. Reagent Preparation:
-
Solvent: A suitable UV-transparent solvent in which the reaction components are soluble (e.g., water, ethanol, or acetonitrile).
-
Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
2. Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the solvent to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
3. Spectrophotometric Measurement:
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. Based on similar compounds like nitrobenzaldehydes, a strong absorption is expected around 250-300 nm.[4][5][6]
-
Absorbance Measurement: Measure the absorbance of the standards and the diluted sample at the determined λmax.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance against the concentration of the this compound standards.
-
Determine the concentration in the diluted sample from the calibration curve and calculate the original concentration in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, this compound must be derivatized to a more volatile and thermally stable compound. Derivatization with a silylating agent or a reagent that reacts with the aldehyde groups is a common approach for similar dicarbonyl compounds.[7][8][9]
1. Reagent Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Internal Standard: A stable, deuterated analogue or a compound with similar chemical properties that does not co-elute with the analyte derivative (e.g., deuterated malondialdehyde).
-
Standard Solutions: Prepare standard solutions of this compound in a dry solvent (e.g., pyridine).
2. Sample Preparation and Derivatization:
-
Evaporate a known volume of the reaction mixture sample (or standard) to dryness under a stream of nitrogen.
-
Add the internal standard solution.
-
Add 100 µL of the derivatizing agent (BSTFA with TMCS).
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
4. Quantification:
-
Identify the characteristic ions of the derivatized this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[10][11][12][13]
1. Reagent Preparation:
-
Deuterated Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. For this compound in D₂O, potential internal standards include maleic acid or dimethyl sulfone.[10][11]
2. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and the standard completely.
3. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high accuracy).
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehydic protons or the vinylic proton) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (m_std / m_sample) * P_std
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows and Relationships
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. [PDF] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. | Semantic Scholar [semanticscholar.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of volatile compounds and α-dicarbonyl compounds in Arabica coffee soaked with various organic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of toxic α-dicarbonyl compounds in sesame oils using dispersive liquid–liquid microextraction coupled with gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
Safety Operating Guide
Safe Disposal of Sodium Nitromalonaldehyde: A Procedural Guide
IMMEDIATE SAFETY PRECAUTION: Sodium nitromalonaldehyde (B3023284) is a hazardous chemical that is impact-sensitive, thermally unstable, and should be handled as a potentially explosive material. Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical through conventional means without a validated and peer-reviewed protocol. The only approved method of disposal is through a licensed hazardous waste management company. This guide provides the essential procedures for the safe handling, storage, and preparation of sodium nitromalonaldehyde for professional disposal.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory. The required PPE provides protection against acute toxicity and corrosive effects.[1]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are required at all times.[2] |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., Neoprene) over an inner nitrile glove. Consult glove manufacturer's compatibility charts.[3] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[2][4] Avoid synthetic fabrics like polyester (B1180765) that can melt and adhere to the skin.[2] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory.[2] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization, consult your institution's environmental health and safety (EHS) office regarding the need for respiratory protection.[2] |
Waste Handling and Segregation
Proper segregation and handling of this compound waste are critical to prevent accidental reactions.
Operational Steps:
-
Designated Waste Container:
-
Use a dedicated, compatible container for this compound waste. The container must be in good condition, with a secure, sealable lid.[5]
-
The container should be clearly labeled as "this compound Waste" before any waste is added.
-
-
Segregation:
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
This waste stream must be kept separate from all other chemical waste to avoid inadvertent and dangerous reactions. Specifically, do not mix with acids, bases, oxidizing agents, or reducing agents.[4]
-
-
Storage Location:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and areas of foot traffic.[4]
-
The storage location should be a designated satellite accumulation area for hazardous waste.
-
-
Accumulation Time:
-
Adhere to the hazardous waste accumulation time limits set by your institution and local regulations. Dispose of the waste as soon as it is no longer needed to minimize risk.[4]
-
Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[6][7]
Labeling Requirements:
| Information Field | Description |
| Generator Information | Full name of the principal investigator, laboratory room number, and contact information.[6] |
| Chemical Name | "this compound" (and any other components if it is a mixture, with percentages).[8] |
| Hazard Pictograms | Include pictograms for Acute Toxicity, Corrosive, and potentially Explosive, as per the Globally Harmonized System (GHS). |
| Signal Word | "DANGER". |
| Hazard Statements | Include all relevant hazard statements such as "Fatal if swallowed," "Causes severe skin burns and eye damage," and "Risk of explosion if heated under confinement." |
| Accumulation Start Date | The date the first drop of waste was added to the container. This must be clearly visible.[6] |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed.[7] |
Disposal Procedure
The disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) office or an equivalent authority.
Step-by-Step Disposal Plan:
-
Complete Waste Label: Ensure all fields on the hazardous waste label are accurately and legibly completed.[8]
-
Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.
-
Provide Information: Be prepared to provide detailed information about the waste, including its hazards, to the disposal team.
-
Do Not Move Unnecessarily: Once prepared for disposal, minimize movement of the container. Keep it in its designated and secure storage location until the professional disposal team arrives.[9]
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is crucial.
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an inert absorbent (such as vermiculite (B1170534) or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Report the spill to your supervisor and EHS office.
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area.[11]
-
Alert others to evacuate and activate the nearest fire alarm if there is an immediate risk of fire or explosion.[11]
-
From a safe location, call emergency services (911) and your institution's EHS office.[11]
-
Provide the exact location, the name of the chemical, and the estimated quantity of the spill.[11]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Procedural Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Nitromalonaldehyde
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Sodium nitromalonaldehyde (B3023284). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. The following procedures are designed to be clear, concise, and directly applicable to your daily operations.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment are the first line of defense against the hazards associated with Sodium nitromalonaldehyde. This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage[1][2][3]. The following table summarizes the required PPE for various stages of handling.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | NIOSH-approved N95 dust mask or higher. |
| Working with Solutions | Chemical splash goggles. A face shield is required if there is a risk of splashing. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to use in your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C[3].
2. Preparation and Weighing:
-
Conduct all weighing and handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear all required PPE as specified in the table above.
-
Use a disposable weighing paper or a dedicated, tared container to weigh the desired amount.
-
Clean the weighing area and any equipment used with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as hazardous waste.
3. Dissolving and Use in Experiments:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Perform all experimental work involving this compound and its solutions inside a certified chemical fume hood.
-
Keep all containers of this compound and its solutions tightly sealed when not in use.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Aqueous waste solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Dispose of all this compound waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash[1]. All disposal must be in accordance with local, state, and federal regulations[4].
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
